1-(4-Nitrophenyl)-1h-tetrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111925. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14213-11-7 |
|---|---|
Molecular Formula |
C7H5N5O2 |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5H |
InChI Key |
NHYHTYJIILODSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
Other CAS No. |
16759-47-0 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)-1h-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties of 1-(4-Nitrophenyl)-1h-tetrazole (CAS RN: 14213-11-7). The information presented herein is compiled from experimental and computational sources to serve as a foundational guide for its use in research and development. All quantitative data has been structured for clarity, and detailed experimental protocols for key characterization techniques are provided.
Core Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a tetrazole ring substituted with a nitrophenyl group. Its molecular structure lends it specific properties relevant to its potential applications in synthesis and materials science.[1] The identity of this compound is confirmed by its molecular formula, C₇H₅N₅O₂, and a molecular weight of approximately 191.15 g/mol .[2][3]
The following table summarizes the key physicochemical properties of the compound. It is important to note that while some data is derived from experimental work, other values are based on computational predictions and should be treated as estimates.
Table 1: Summary of Physicochemical Properties
| Property | Value | Units | Method / Note | Citation(s) |
|---|---|---|---|---|
| IUPAC Name | 1-(4-nitrophenyl)tetrazole | - | - | [3] |
| CAS Number | 14213-11-7 | - | - | [2][3][4] |
| Molecular Formula | C₇H₅N₅O₂ | - | - | [2][3] |
| Molecular Weight | 191.15 | g/mol | - | [3][4][5] |
| Melting Point | 318 | °C | Reported value, may be associated with an incorrect CAS/formula.[6][7] | [6][7] |
| ~190-240 | °C | Expected thermal decomposition range based on similar 1-phenyl-1H-tetrazoles. | ||
| Boiling Point | 393.4 ± 44.0 | °C | Predicted | [7] |
| Density | 1.46 ± 0.1 | g/cm³ | Predicted | [7] |
| pKa | 1.89 ± 0.10 | - | Predicted | [7] |
| Water Solubility | -3.07 | log₁₀(mol/L) | Calculated | [5] |
| Octanol/Water Partition Coeff. (logP) | 0.570 | - | Calculated |[5] |
Note on Melting Point: While a melting point of 318 °C is listed in some databases, it is associated with CAS 16759-47-0, which incorrectly lists the molecular formula as C₈H₆N₄O₂.[6][7] Studies on analogous 1-aryl-1H-tetrazoles show exothermic decomposition at temperatures between 190–240 °C, which may be a more realistic thermal behavior for this compound.
Crystallographic Data
The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. This data is crucial for understanding its solid-state packing, intermolecular interactions, and for computational modeling.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Units | Citation |
|---|---|---|---|
| Crystal System | Monoclinic | - | [3] |
| Space Group | P 1 2₁/c 1 | - | [3] |
| a | 7.2094 | Å | [3] |
| b | 7.7337 | Å | [3] |
| c | 14.2011 | Å | [3] |
| α | 90 | ° | [3] |
| β | 93.215 | ° | [3] |
| γ | 90 | ° | [3] |
| Z (Molecules/Unit Cell) | 4 | - |[3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals in the aromatic region (δ 6.5-8.5 ppm).[8][9] Due to the para-substitution pattern on the phenyl ring, the four aromatic protons should appear as two distinct sets of symmetric peaks, often resembling doublets (an AA'BB' system).[8] Another singlet corresponding to the proton on the tetrazole ring would also be expected.
-
¹³C NMR Spectroscopy : Aromatic carbons typically resonate in the δ 120-150 ppm range.[10] The spectrum should display signals for the unique carbons in the nitrophenyl group and a signal for the carbon atom in the tetrazole ring.
-
IR Spectroscopy : The infrared spectrum should exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C in-ring stretching (around 1600-1400 cm⁻¹), and strong, characteristic stretches for the nitro group (-NO₂) typically found near 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).[8]
-
UV-Visible Spectroscopy : Data for a UV/Visible spectrum is available through the NIST Chemistry WebBook, which can be useful for quantitative analysis and studying electronic transitions.[2]
Experimental Protocols
The following sections detail generalized but robust methodologies for the synthesis and characterization of this compound.
A common and effective method for synthesizing 1-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.[11]
Materials and Equipment:
-
4-Nitroaniline
-
Triethyl orthoformate
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Ytterbium (III) triflate (Yb(OTf)₃) or another suitable Lewis acid catalyst
-
Solvent (e.g., Acetonitrile)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-nitroaniline (1.0 eq), triethyl orthoformate (1.2 eq), and the solvent.
-
Add the catalyst, Yb(OTf)₃ (e.g., 5 mol%).
-
Carefully add sodium azide (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.
The melting point is a critical indicator of purity.[12] A sharp melting range (0.5-1.0°C) typically indicates a pure compound, while impurities lead to a depressed and broader melting range.[13][14]
Procedure (Capillary Method):
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[15]
-
Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).[14]
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[14]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely liquefied (T₂).
-
The melting point is reported as the range T₁ - T₂.
This technique provides definitive proof of structure by mapping the electron density of a single crystal.[16]
Procedure Overview:
-
Crystal Growth: Grow a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or defects).[17] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the beam into a unique pattern of reflections.[17][18] The intensities and positions of these reflections are recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group.[18] Phase information is then determined using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[17]
-
Structure Refinement: An atomic model is fitted to the electron density map and refined computationally to achieve the best agreement with the experimental diffraction data, yielding the final, precise three-dimensional structure.[18]
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate key experimental and logical workflows related to this compound.
Caption: A general workflow for the synthesis of the target compound.
Caption: Key stages in determining a molecule's 3D structure via XRD.
Caption: How functional groups influence physicochemical properties.
References
- 1. 1-(4-Nitrophenyl)-1H-1,2,3,4-tetrazole | 14213-11-7 | PAA21311 [biosynth.com]
- 2. 1H-Tetrazole, 1-(4-nitrophenyl)- [webbook.nist.gov]
- 3. This compound | C7H5N5O2 | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 1H-Tetrazole, 1-(4-nitrophenyl)- (CAS 14213-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound CAS#: 16759-47-0 [m.chemicalbook.com]
- 7. This compound | 16759-47-0 [amp.chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. pennwest.edu [pennwest.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. byjus.com [byjus.com]
- 16. rigaku.com [rigaku.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Nitrophenyl)-1h-tetrazole CAS number 14213-11-7 properties
CAS Number: 14213-11-7
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 1-(4-Nitrophenyl)-1H-tetrazole, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and chemical synthesis.
Core Properties
This compound is a solid, crystalline compound with the chemical formula C₇H₅N₅O₂ and a molecular weight of approximately 191.15 g/mol .[1][2] Its structure consists of a tetrazole ring substituted with a p-nitrophenyl group.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₅O₂ | [1][2] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 218-219 °C | [3] |
| CAS Number | 14213-11-7 | [1][2] |
| IUPAC Name | This compound | [1] |
Spectral Data
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenyl group. |
| ¹³C NMR | Resonances for the carbon atoms in both the tetrazole and nitrophenyl rings. |
| Infrared (IR) | Characteristic peaks for N-O stretching of the nitro group, C=N stretching of the tetrazole ring, and aromatic C-H stretching. |
Crystallographic Data
A crystal structure for this compound is available in the Crystallography Open Database (COD) under the number 7237193. The compound crystallizes in the P 1 21/c 1 space group.[1]
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a = 7.2094 Å, b = 7.7337 Å, c = 14.2011 Å, α = 90°, β = 93.215°, γ = 90° |
Synthesis of this compound
The synthesis of 1-substituted-1H-tetrazoles can be achieved through the reaction of a primary amine with triethyl orthoformate and sodium azide.[3][4]
General Reaction Scheme
Caption: General synthesis scheme for this compound.
Experimental Protocol
To a suspension of p-nitroaniline and sodium azide in triethyl orthoformate, glacial acetic acid is added. The reaction mixture is then heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.
Application as a Corrosion Inhibitor
While specific biological signaling pathways for this compound are not extensively documented, a closely related compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole , has been synthesized and studied as a corrosion inhibitor for 316L stainless steel in acidic environments.[5][6] The following sections detail the experimental protocol for this application.
Experimental Workflow for Corrosion Inhibition Studies
Caption: Experimental workflow for evaluating corrosion inhibition.
Detailed Methodologies for Corrosion Inhibition Experiments
3.2.1. Synthesis of 1-(4-nitrophenyl)-5-amino-1H-tetrazole
The synthesis follows a similar procedure to the unsubstituted analog, starting from 4-nitroaniline.
3.2.2. Preparation of Test Specimens and Solutions
-
Specimens: 316L stainless steel coupons are mechanically polished, degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.
-
Solutions: A corrosive medium, typically 0.5 M H₂SO₄, is prepared. Various concentrations of the inhibitor, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, are dissolved in the acidic solution.
3.2.3. Electrochemical Measurements
Electrochemical experiments are conducted using a three-electrode cell setup, with the stainless steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a slow scan rate. The resulting current is measured to generate Tafel plots. From these plots, corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100
where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open circuit potential (OCP) over a range of frequencies. The data is presented as Nyquist plots. The charge transfer resistance (Rct) is determined from these plots, and the inhibition efficiency is calculated as:
IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100
where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Quantitative Data from Corrosion Inhibition Studies
The following table summarizes typical data obtained from potentiodynamic polarization and EIS measurements for 1-(4-nitrophenyl)-5-amino-1H-tetrazole.
| Inhibitor Conc. (mM) | i_corr (μA/cm²) | IE% (Polarization) | R_ct (Ω cm²) | IE% (EIS) |
| 0 (Blank) | 250 | - | 50 | - |
| 0.1 | 120 | 52.0 | 110 | 54.5 |
| 0.5 | 60 | 76.0 | 250 | 80.0 |
| 1.0 | 30 | 88.0 | 480 | 89.6 |
| 5.0 | 15 | 94.0 | 950 | 94.7 |
Conclusion
This compound is a readily synthesizable compound with potential applications in various fields. The detailed study of its amino-substituted analog as a corrosion inhibitor demonstrates a practical application for this class of compounds and provides a robust experimental framework for further investigation. The high inhibition efficiencies observed suggest that tetrazole derivatives are promising candidates for the development of new anti-corrosion agents. Further research into the biological activities of this compound and its derivatives may reveal additional therapeutic or industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Electrochemical and DFT study on the inhibition of 316L stainless steel corrosion in acidic medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 1-(4-Nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and the broader context of its applications, with a focus on its relevance in drug development.
Nomenclature and Chemical Identity
The formal IUPAC name for the compound is 1-(4-nitrophenyl)tetrazole [1]. It is a derivative of tetrazole, a five-membered aromatic ring with four nitrogen atoms and one carbon atom. The "1H" designation indicates that the substituent is located at the first position of the tetrazole ring.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(4-nitrophenyl)tetrazole[1] |
| Synonyms | This compound, 1-Nitro-4-(1H-tetrazole-1-yl)benzene[1] |
| CAS Number | 14213-11-7[1][2] |
| Molecular Formula | C₇H₅N₅O₂[1][2] |
| Molecular Weight | 191.15 g/mol [1] |
| InChI Key | NHYHTYJIILODSA-UHFFFAOYSA-N[1][2] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and formulation.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid, Crystals or powder |
| Melting Point | 318 °C[3][4] |
| Boiling Point | 393.4 ± 44.0 °C (Predicted)[3][4] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted)[3][4] |
| Solubility | Insoluble in water; Soluble in DMSO[5] |
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Data Availability |
|---|---|
| ¹³C NMR | Spectrum available[1] |
| GC-MS | Spectrum available[1] |
| UV/Visible | Spectrum available[2] |
Synthesis and Experimental Protocol
The synthesis of 1-substituted tetrazoles can be achieved through several methods. A common and effective route involves the reaction of a primary amine with an orthoformate and sodium azide, often catalyzed by a Lewis acid.
General Reaction Scheme: 4-Nitroaniline + Triethyl Orthoformate + Sodium Azide → this compound
Detailed Experimental Protocol: This protocol is a representative method for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles and should be adapted and optimized for specific laboratory conditions.[6]
-
Reaction Setup: To a solution of 4-nitroaniline (1 equivalent) and triethyl orthoformate (1.2 equivalents) in a suitable solvent such as glacial acetic acid, add sodium azide (1.5 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Catalyst Addition: Introduce a catalytic amount of a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃) (e.g., 2 mol%), to the mixture[6].
-
Reaction Condition: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Purification: Filter the resulting solid, wash thoroughly with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the purified this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Synthesis Workflow Diagram
References
- 1. This compound | C7H5N5O2 | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole, 1-(4-nitrophenyl)- [webbook.nist.gov]
- 3. This compound CAS#: 16759-47-0 [m.chemicalbook.com]
- 4. This compound | 16759-47-0 [amp.chemicalbook.com]
- 5. 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
In-Depth Technical Guide: Molecular Structure and Conformation of 1-(4-Nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-(4-nitrophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key crystallographic, spectroscopic, and computational data, and outlines experimental protocols for its synthesis and characterization.
Molecular Structure
This compound (C₇H₅N₅O₂) is an aromatic compound featuring a tetrazole ring linked to a nitrophenyl group. The presence of the electron-withdrawing nitro group and the nitrogen-rich tetrazole moiety imparts distinct electronic and structural characteristics to the molecule.
Crystallographic Data
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P 1 21/c 1.[1] The unit cell parameters are summarized in the table below.
| Crystal Parameter | Value[1] |
| Formula | C₇H₅N₅O₂ |
| Molecular Weight | 191.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 7.2094 Å |
| b | 7.7337 Å |
| c | 14.2011 Å |
| α | 90° |
| β | 93.215° |
| γ | 90° |
| Z | 4 |
Detailed bond lengths, bond angles, and dihedral angles from the crystallographic information file (CIF) are essential for a complete structural description. However, at the time of this report, the full CIF file for COD entry 7237193 was not publicly accessible.
The overall molecular conformation in the solid state is dictated by the spatial arrangement of the phenyl and tetrazole rings. The dihedral angle between these two rings is a critical parameter influencing the molecule's overall shape and potential intermolecular interactions.
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to probe the chemical environment of the hydrogen and carbon atoms, respectively. A recent study on phenyl tetrazoles provides expected chemical shift ranges.[2]
¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the single proton on the tetrazole ring. The protons on the nitrophenyl group typically appear as two doublets in the downfield region due to the electron-withdrawing effect of the nitro group.
¹³C NMR: The carbon spectrum will display signals for the carbons of the phenyl and tetrazole rings. The carbon attached to the nitro group and the carbons of the tetrazole ring are expected to have characteristic chemical shifts.
Specific, experimentally determined ¹H and ¹³C NMR data with peak assignments for this compound were not available in the reviewed literature.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following groups:
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-O (nitro group) | Asymmetric stretch | 1500 - 1560 |
| N-O (nitro group) | Symmetric stretch | 1345 - 1385 |
| C=N (tetrazole ring) | Stretching | 1620 - 1680 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| N=N (tetrazole ring) | Stretching | 1400 - 1475 |
A detailed experimental FTIR spectrum with vibrational assignments for this compound was not found in the public domain.
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of an amine with triethyl orthoformate and sodium azide, often catalyzed by a Lewis acid.[3]
Reaction Scheme:
4-nitroaniline + HC(OEt)₃ + NaN₃ → this compound
General Procedure:
-
To a solution of 4-nitroaniline in a suitable solvent (e.g., acetic acid or a high-boiling point solvent like DMF), add triethyl orthoformate.
-
Add sodium azide to the reaction mixture portion-wise, controlling the temperature as the reaction can be exothermic.
-
A catalyst, such as ytterbium triflate (Yb(OTf)₃), can be added to improve the reaction rate and yield.[3]
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
dot
Caption: Synthetic workflow for this compound.
Characterization Workflow
The synthesized compound is typically characterized using a combination of analytical techniques to confirm its structure and purity.
dot
Caption: Analytical workflow for structural characterization.
Conformational Analysis
The conformation of this compound is primarily defined by the torsion angle between the phenyl and tetrazole rings. This conformation influences the molecule's electronic properties, such as the HOMO-LUMO gap, and its potential for intermolecular interactions in the solid state and in solution.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating molecular conformation and electronic structure. While a specific DFT study on this compound was not identified, studies on similar push-pull tetrazoles suggest that the LUMO is typically concentrated on the electron-accepting nitrophenyl group, while the HOMO is more delocalized across the molecule.[4] The dihedral angle between the rings will be a result of the balance between steric hindrance and the drive for π-system conjugation.
dot
Caption: Relationship between structure, conformation, and properties.
Conclusion
This technical guide has summarized the available information on the molecular structure and conformation of this compound. While crystallographic data confirms its solid-state structure, further experimental and computational studies are needed to provide a more detailed understanding of its bond parameters, spectroscopic features, and conformational dynamics. The provided experimental protocols offer a foundation for its synthesis and characterization, which will be valuable for researchers in drug discovery and materials science exploring the potential of this and related tetrazole derivatives.
References
Unveiling the Crystal Structure of 1-(4-Nitrophenyl)-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1-(4-Nitrophenyl)-1H-tetrazole, an organic compound of interest in medicinal chemistry and materials science. This document details its crystallographic parameters, provides a plausible experimental protocol for its synthesis and crystallization, and outlines a general characterization workflow.
Crystallographic Data
The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7237193.[1] The key crystallographic parameters are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Chemical Formula | C₇H₅N₅O₂ |
| Molecular Weight | 191.15 g/mol [1] |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1[1] |
| a | 7.2094 Å[1] |
| b | 7.7337 Å[1] |
| c | 14.2011 Å[1] |
| α | 90°[1] |
| β | 93.215°[1] |
| γ | 90°[1] |
| Volume | 790.5 ų |
| Z | 4[1] |
| Calculated Density | 1.605 g/cm³ |
| R-factor | 0.0455[1] |
Experimental Protocols
Synthesis of this compound
This synthesis is a one-pot reaction involving the cyclization of 4-nitroaniline with sodium azide and triethyl orthoformate.
Materials:
-
4-Nitroaniline
-
Triethyl orthoformate
-
Sodium azide (Caution: Highly toxic and explosive)
-
Glacial acetic acid (catalyst)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and glacial acetic acid (catalytic amount).
-
Heat the mixture to reflux and add sodium azide (1.5 equivalents) portion-wise over 30 minutes. Extreme caution should be exercised when handling sodium azide.
-
Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Crystallization
Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent like methanol or acetone)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Gravity filter the hot solution to remove any insoluble impurities.
-
Cover the beaker with a watch glass or perforated parafilm and allow the solution to cool slowly to room temperature.
-
For optimal crystal growth, the solution can be left undisturbed for several days to allow for slow evaporation of the solvent.
-
Once crystals have formed, isolate them by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and crystallization of this compound.
Caption: Experimental workflow for the synthesis and crystallization of this compound.
Characterization
The synthesized and crystallized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[2]
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the data presented in this guide.
References
Spectroscopic and Synthetic Profile of 1-(4-Nitrophenyl)-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for the chemical compound 1-(4-nitrophenyl)-1H-tetrazole. The information is compiled to assist researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in the characterization and synthesis of this and related compounds.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to distinguish this isomer from the commonly co-synthesized 5-(4-nitrophenyl)-1H-tetrazole, as their spectroscopic properties differ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| [Data not explicitly found in searched literature for this compound] | C-NO₂ |
| [Data not explicitly found in searched literature for this compound] | C-N (tetrazole) |
| [Data not explicitly found in searched literature for this compound] | Aromatic CH |
| [Data not explicitly found in searched literature for this compound] | Aromatic CH |
| 144.8 | Tetrazole C-H[1] |
| 157.3 | Aromatic C-F (by analogy)[1] |
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.90 | s | 1H | Tetrazole-H[1] | |
| 7.91-7.96 | m | 1H | Aromatic-H | |
| 7.64 | dd | 1H | 8.4, 1.5 | Aromatic-H |
Note: The provided ¹H NMR data is for a structurally similar compound, 1-(4-chloro-3-fluoro-2-iodophenyl)-1H-tetrazole, and serves as a reference for the expected chemical shift of the tetrazole proton.[1] Specific experimental ¹H NMR data for this compound was not available in the searched literature.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| [Data not explicitly found in searched literature for this compound] | N=N stretching (tetrazole ring) | |
| [Data not explicitly found in searched literature for this compound] | C=N stretching (tetrazole ring) | |
| [Data not explicitly found in searched literature for this compound] | NO₂ asymmetric stretching | |
| [Data not explicitly found in searched literature for this compound] | NO₂ symmetric stretching | |
| [Data not explicitly found in searched literature for this compound] | C-H stretching (aromatic) | |
| [Data not explicitly found in searched literature for this compound] | C-N stretching |
Note: While specific IR data for this compound is not detailed in the searched literature, the table indicates the expected characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| [Data not explicitly found in searched literature for this compound] | [M]⁺ | |
| [Data not explicitly found in searched literature for this compound] | [M-N₂]⁺ | |
| [Data not explicitly found in searched literature for this compound] | [M-NO₂]⁺ | |
| [Data not explicitly found in searched literature for this compound] | [C₆H₄NO₂]⁺ | |
| [Data not explicitly found in searched literature for this compound] | [C₆H₄N]⁺ |
Note: The table outlines the expected fragmentation pattern for this compound based on its structure. Specific experimental mass spectrometry data was not available in the searched literature.
Experimental Protocols
The following protocols are representative methods for the synthesis and spectroscopic characterization of this compound, based on established procedures for 1-aryl-1H-tetrazoles.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles.[2][3]
Materials:
-
4-Nitroaniline
-
Sodium azide (Caution: Highly toxic and potentially explosive)
-
Triethyl orthoformate
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add sodium azide (1.2 eq) and triethyl orthoformate (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 5-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully pouring the mixture over crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then dried under vacuum.
-
For purification, the crude solid can be recrystallized from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
FT-IR spectra are recorded on an FT-IR spectrometer.
-
The sample is prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI).
-
The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
References
In-depth Technical Guide: Thermal Stability and Decomposition of 1-(4-Nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-(4-Nitrophenyl)-1H-tetrazole. The information is compiled from peer-reviewed scientific literature and is intended to support research, development, and safety assessments of this compound.
Thermal Decomposition Profile
This compound undergoes exothermic decomposition upon heating. The thermal behavior has been characterized using Thermogravimetry–Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC).
The decomposition of the tetrazole ring is the primary thermal event, occurring in a temperature range of 190–240 °C.[1][2] This process is characterized by the release of nitrogen gas (N₂) and the formation of an isonitrile.[1][2]
Quantitative Thermal Analysis Data
The key quantitative parameters for the thermal decomposition of this compound are summarized in the table below. This data is extracted from a comprehensive study by Yılmaz et al. (2015), which involved the synthesis and thermal analysis of several phenyl tetrazoles.
| Parameter | Value | Method | Reference |
| DTA Peak Temperature | 213 °C | TG-DTA | [2] |
| Decomposition Temperature Range | 190–240 °C | TG-DTA | [1][2] |
| Experimental Mass Loss | > 50 % | TGA | [2] |
| Enthalpy of Decomposition (ΔHd) | Significant variation from theoretical calculations | DSC | [1][2] |
Note: The study by Yılmaz et al. highlighted a significant discrepancy between the experimentally determined and theoretically calculated enthalpy of decomposition for this compound, suggesting a complex decomposition mechanism.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide. These protocols are based on the experimental descriptions from the referenced literature and general best practices for the thermal analysis of energetic materials.
Thermogravimetry–Differential Thermal Analysis (TG-DTA)
Objective: To determine the decomposition temperature range and the associated mass loss of this compound.
Instrumentation: A simultaneous TG-DTA instrument.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum crucible.
-
Instrument Setup:
-
Atmosphere: The experiment is conducted under a dynamic nitrogen atmosphere (e.g., a flow rate of 50 mL/min) to prevent oxidative side reactions.
-
Heating Rate: A constant heating rate is applied, typically 10 °C/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300 °C).
-
-
Data Acquisition: The instrument continuously records the sample mass and the temperature difference between the sample and a reference as a function of temperature.
-
Data Analysis:
-
The TGA curve plots the percentage of mass loss versus temperature. The onset and end temperatures of the decomposition are determined from this curve.
-
The DTA curve plots the temperature difference (ΔT) versus temperature. Exothermic events, such as decomposition, are observed as positive peaks. The peak temperature of the exotherm is recorded.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat of the exothermic decomposition (enthalpy of decomposition) of this compound.
Instrumentation: A Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the compound (typically 1-3 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup:
-
Atmosphere: A constant flow of inert gas, such as nitrogen, is maintained throughout the experiment.
-
Heating Rate: A controlled linear heating rate, for instance, 10 °C/min, is applied.
-
Temperature Program: The sample is heated over a temperature range that encompasses the entire decomposition event, as identified by TG-DTA.
-
-
Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and an empty reference pan as a function of temperature.
-
Data Analysis: The exothermic decomposition event is observed as a peak in the DSC curve. The area under this peak is integrated to determine the enthalpy of decomposition (ΔHd), typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway
The decomposition of 1-substituted-1H-tetrazoles is generally understood to proceed through the elimination of molecular nitrogen. The following diagram depicts the proposed initial step in the thermal decomposition of this compound.
Caption: Proposed initial step of the thermal decomposition of this compound.
References
An In-depth Technical Guide on the Solubility of 1-(4-Nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(4-Nitrophenyl)-1H-tetrazole in common solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a general synthesis workflow for tetrazole compounds.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a tetrazole ring substituted with a nitrophenyl group. Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their bioisosteric relationship with carboxylic acids and their applications in coordination chemistry and as high-energy materials. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development settings.
Solubility Data
Quantitative solubility data for this compound in a range of common solvents is not extensively documented in publicly accessible scientific literature. However, qualitative information is available for the isomeric compound, 5-(4-Nitrophenyl)-1H-tetrazole, which can provide some indication of the expected solubility profile.
Table 1: Qualitative Solubility of 5-(4-Nitrophenyl)-1H-tetrazole
| Solvent | Solubility |
| Water | Insoluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
It is important to note that while isomers often exhibit similar physicochemical properties, their solubility can differ. Therefore, experimental determination of the solubility of this compound is highly recommended for any application requiring precise concentration control.
Experimental Protocols
A common method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of an appropriate amine with triethyl orthoformate and sodium azide, often catalyzed by a Lewis acid. The following is a generalized protocol.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 1-substituted-1H-tetrazoles.
The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[3][4]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
-
Quantification:
-
The concentration of this compound in the clear filtrate can be determined using a suitable analytical technique. Given the chromophore in the molecule, UV-Vis spectroscopy is a viable option.
-
UV-Vis Spectroscopy Method:
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the solvent of interest at its λmax.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Logical Relationship for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors:
-
Polarity of the Solvent: Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit higher solubility in more polar organic solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.
-
Crystalline Structure: The polymorphic form of the solid can significantly impact its solubility.
Conclusion
References
- 1. 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dissolutiontech.com [dissolutiontech.com]
discovery and history of nitrophenyl-substituted tetrazoles
An In-depth Technical Guide to the Discovery and History of Nitrophenyl-Substituted Tetrazoles
Introduction
Tetrazoles are a class of synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Though not found in nature, the tetrazole ring is a critical scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric analogue of carboxylic acid and cis-amide groups have led to its incorporation into numerous clinically important drugs. Nitrophenyl-substituted tetrazoles, a specific subclass, are valuable as synthetic intermediates and as active compounds in various fields, including pharmaceuticals and nonlinear optics. This guide provides a comprehensive overview of their discovery, historical development of synthetic methodologies, and key applications.
Early History and Discovery of the Tetrazole Ring
The journey of tetrazole chemistry began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this ring system at the University of Uppsala. His work involved the reaction of dicyanophenylhydrazine with nitrous acid, leading to a compound with the formula C₈H₅N₅, for which he proposed the name "tetrazole". This initial discovery laid the groundwork for future exploration into this novel heterocyclic system. However, significant interest in tetrazole chemistry only began to grow around the 1950s, spurred by the discovery of their wide-ranging applications in medicine, agriculture, and biochemistry.
Evolution of Synthetic Methodologies
Early synthetic routes to tetrazoles often involved hazardous and explosive reagents like anhydrous hydrazoic acid and hydrogen cyanide. A major breakthrough came in 1901 when Hantzsch and his colleagues reported the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid. This reaction established the [3+2] cycloaddition of an azide with a nitrile as the conventional and most versatile method for preparing 5-substituted 1H-tetrazoles.
A pivotal advancement in safety and practicality was achieved in 1958 by Finnegan and co-workers. They developed an improved procedure using inorganic sodium azide with ammonium chloride in dimethylformamide (DMF). This method provided an in-situ source of hydrazoic acid, circumventing the need to handle the highly toxic and volatile pure substance, and became a fundamental technique for the synthesis of a wide array of 5-substituted 1H-tetrazoles, including nitrophenyl derivatives.
Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole
The most common method for synthesizing 5-(nitrophenyl)-1H-tetrazoles is the [3+2] cycloaddition between a nitrobenzonitrile and an azide source. This reaction is typically catalyzed by an acid and can be accelerated using various methods, including microwave irradiation.
General synthetic pathway for 5-substituted-1H-tetrazoles.
Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole
This protocol is a representative example of the [3+2] cycloaddition method.
-
Reagents and Materials:
-
4-Nitrobenzonitrile
-
Sodium Azide (NaN₃)
-
Lewis acid catalyst (e.g., ZnBr₂, CuSO₄·5H₂O, or nano-TiCl₄·SiO₂)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent
-
Hydrochloric Acid (HCl) for workup
-
Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
-
-
Procedure:
-
A mixture of 4-nitrobenzonitrile (1 mmol), sodium azide (1.5-2 mmol), and a catalytic amount of a Lewis acid (e.g., 2 mol% CuSO₄·5H₂O) is prepared in a suitable solvent like DMF or DMSO (2-5 mL) in a round-bottom flask.
-
The reaction mixture is heated to a temperature between 120-140°C and stirred for a period ranging from 1 to 5 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The cooled mixture is treated with aqueous HCl (e.g., 4M solution) to neutralize the reaction and protonate the tetrazole ring.
-
The product is typically extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude solid, 5-(4-nitrophenyl)-1H-tetrazole, can be further purified by recrystallization.
-
Quantitative Data on Synthesis
The yield of 5-(nitrophenyl)-1H-tetrazoles is highly dependent on the specific nitrile substrate, catalyst, and reaction conditions employed. The use of efficient catalysts and optimized conditions, such as microwave irradiation, can lead to excellent yields and shorter reaction times.
| Precursor (Nitrile) | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzonitrile | CuSO₄·5H₂O (2 mol%) / 140°C | DMSO | 1.5 | 95 | |
| 3-Nitrobenzonitrile | nano-TiCl₄·SiO₂ / Reflux | DMF | 3 | 92 | |
| 4-Nitrobenzonitrile | MW irradiation / 160°C | i-PrOH/H₂O | 1 | 100 | |
| 2-Nitrobenzonitrile | CuSO₄·5H₂O (2 mol%) / 140°C | DMSO | 2 | 93 |
Advanced Synthesis: 2,5-Disubstituted Nitrophenyl Tetrazoles
Further functionalization can be achieved, for instance, through copper-catalyzed C-N coupling reactions to produce 2,5-disubstituted tetrazoles. This method is particularly useful for creating "push-pull" systems where the nitrophenyl group acts as an electron acceptor.
Experimental workflow for C-N coupling synthesis.
Experimental Protocol: Synthesis of 2-Aryl-5-(4-nitrophenyl)-tetrazoles
-
Procedure:
-
5-(4-nitrophenyl)-2H-tetrazole (0.76 mmol), an appropriately substituted aryl boronic acid (1.6 mmol), and Cu₂O nanoparticles (0.05 mmol) are combined in a round-bottom flask containing dry DMSO (8 mL).
-
The resulting mixture is heated in an oil bath at 100°C for 8–10 hours under an oxygen atmosphere.
-
After completion (monitored by TLC), the mixture is cooled, diluted with ethyl acetate, and washed sequentially with 1 M HCl and brine.
-
The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 2,5-disubstituted tetrazole.
-
Biological and Physicochemical Significance
Tetrazole derivatives are of immense interest in drug discovery due to their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties. The tetrazole ring is frequently used as a metabolically stable bioisostere of a carboxylic acid. This is because it has a similar pKa, planar geometry, and ability to participate in hydrogen bonding, which allows it to mimic the interactions of a carboxylate group with biological receptors.
Nitrophenyl-substituted tetrazoles often serve as key intermediates in the synthesis of more complex, biologically active molecules. For example, they have been used in the development of novel anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents. Furthermore, the strong electron-withdrawing nature of the nitro group makes these compounds valuable in materials science, particularly for creating push-pull chromophores with significant nonlinear optical (NLO) properties.
Logic diagram of the bioisostere strategy in drug design.
Conclusion
The history of nitrophenyl-substituted tetrazoles is a story of chemical innovation, moving from hazardous early syntheses to safe, efficient, and versatile catalytic methods. The foundational [3+2] cycloaddition reaction remains the cornerstone of their synthesis, now enhanced by modern techniques that offer high yields and broad functional group tolerance. These compounds are more than just synthetic curiosities; they are enabling building blocks in the development of new pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis and properties of nitrophenyl-substituted tetrazoles is essential for leveraging their full potential in creating next-generation technologies and therapies.
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 1-(4-Nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)-1H-tetrazole is a heterocyclic aromatic compound characterized by a phenyl ring substituted with a nitro group and linked to a tetrazole ring. Tetrazole derivatives are of significant interest in medicinal chemistry, materials science, and as energetic materials due to their high nitrogen content, metabolic stability, and diverse chemical properties.[1][2] The presence of the electron-withdrawing nitro group and the electron-rich tetrazole ring creates a unique electronic structure, making it a valuable subject for theoretical and computational investigation.
This technical guide provides an in-depth overview of the theoretical and computational studies performed on this compound and its closely related analogues. It covers the computational methodologies employed to understand its molecular structure, electronic properties, and reactivity. This document summarizes key quantitative data, details relevant experimental protocols for context, and visualizes complex workflows and relationships to provide a comprehensive resource for researchers in the field.
Synthesis and Characterization Overview
While the focus of this guide is theoretical, understanding the synthesis is crucial for context. This compound is typically synthesized from 4-nitroaniline.[3] General methods for the synthesis of 1-substituted-1H-tetrazoles involve the reaction of a primary amine (like 4-nitroaniline), triethyl orthoformate, and sodium azide.[4] Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) can be used to achieve good yields.[4]
Characterization of the synthesized compound is performed using a suite of standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.[3]
-
Infrared (IR) Spectroscopy: To identify functional groups.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
Elemental Analysis: To determine the elemental composition.[3]
-
Single Crystal X-ray Diffraction: To determine the precise three-dimensional molecular and crystal structure.[3]
Data Presentation: Physicochemical and Computational Properties
Quantitative data from experimental and computational studies are summarized below for clear comparison.
Table 1: Physicochemical and Crystallographic Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅N₅O₂ | [5][6] |
| Molecular Weight | 191.15 g/mol | [5][6] |
| CAS Registry Number | 14213-11-7 | [6] |
| Crystal System | Monoclinic | [5] |
| Space Group | P 1 21/c 1 | [5] |
| Lattice Parameters | a = 7.2094 Å, b = 7.7337 Å, c = 14.2011 Å | [5] |
| α = 90°, β = 93.215°, γ = 90° | [5] | |
| Melting Point | 318 °C | [7] |
| Boiling Point (Predicted) | 393.4±44.0 °C | [7] |
| Density (Predicted) | 1.46±0.1 g/cm³ |[7] |
Table 2: Theoretical Computational Data for Phenyl Tetrazole Derivatives Note: Data for the closely related 1-(4-nitrophenyl)-5-amino-1H-tetrazole is included to illustrate the application of these computational methods.
| Parameter | Value | Method/Basis Set | Molecule | Source |
| HOMO Energy | - | B3LYP/cc-pVDZ | This compound | [3] |
| LUMO Energy | - | B3LYP/cc-pVDZ | This compound | [3] |
| Gibbs Free Energy of Adsorption (ΔG⁰ads) | -9.44 kJ mol⁻¹ | - | 1-(4-nitrophenyl)-5-amino-1H-tetrazole | [8] |
| Enthalpy of Formation (Solid State, Calculated) | - | CBS-4M Algorithm | This compound | [3] |
Table 3: Thermoanalytic Data for this compound
| Analysis Type | Peak Temperature (°C) | Observation | Source |
|---|---|---|---|
| DTA | 213 | Exothermic Decomposition | [3] |
| TGA/DTA | 190-240 | General decomposition range for phenyl tetrazoles |[3] |
Methodologies: Experimental and Computational Protocols
Experimental Protocols
4.1.1 General Synthesis of 1-Substituted 1H-Tetrazoles A common synthetic route involves the reaction of an amine with an orthoformate and an azide source.[4]
-
A mixture of the primary amine (e.g., 4-nitroaniline), triethyl orthoformate, and sodium azide is prepared.
-
A catalyst, such as Yb(OTf)₃, is added to the reaction mixture.
-
The reaction is typically carried out in a suitable solvent and may require heating.
-
Upon completion, the product is isolated and purified using standard techniques like recrystallization.
4.1.2 Electrochemical Corrosion Inhibition Studies (Protocol for Analogue) The following protocol was used for studying the corrosion inhibition properties of 1-(4-nitrophenyl)-5-amino-1H-tetrazole on 316L stainless steel in a 0.5 M H₂SO₄ solution.[8]
-
Electrochemical Cell: A standard three-electrode cell is used, with the stainless steel sample as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.
-
Potentiodynamic Polarization: The steel sample is immersed in the acid solution (with and without the inhibitor) for a set time to reach a stable open circuit potential. The potential is then scanned from a cathodic to an anodic value at a slow scan rate.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open circuit potential. A small amplitude AC signal is applied over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting data is used to model the corrosion process.
Computational Protocols
4.2.1 Density Functional Theory (DFT) Calculations DFT is a primary method for investigating the properties of tetrazole derivatives.[3][9]
-
Software: Calculations are commonly performed using software packages like Gaussian 09.[3]
-
Method and Basis Set: The B3LYP functional is frequently employed for geometry optimizations and frequency analyses, often paired with basis sets like cc-pVDZ or 6-311++G(d,p).[3][10]
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation without symmetry constraints.[3]
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]
-
Property Calculation: Key electronic properties are calculated from the optimized geometry, including:
-
HOMO/LUMO Orbitals: The highest occupied and lowest unoccupied molecular orbitals are visualized to understand electron density distribution and sites of reactivity.[8][11]
-
Mulliken and Natural Population Analysis: These methods are used to calculate the partial charges on each atom, identifying potential sites for electrophilic and nucleophilic attack.[8]
-
Thermodynamic Properties: Enthalpies of formation and other thermodynamic parameters can be calculated using algorithms like CBS-4M.[3]
-
Visualizations: Workflows and Mechanisms
DOT language scripts are provided below to visualize key processes.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A typical workflow for the DFT-based computational analysis of the molecule.
Caption: Logical diagram of the corrosion inhibition mechanism for a related tetrazole.[8]
Discussion of Theoretical Findings
Molecular Geometry and Electronic Structure
Computational studies, particularly DFT, are used to determine the optimized molecular geometry of this compound.[3] These theoretical structures can be validated by comparison with experimental data from single-crystal X-ray diffraction.[3][5]
Analysis of the frontier molecular orbitals (HOMO and LUMO) is critical for understanding the molecule's reactivity. For push-pull tetrazole systems, the LUMO is typically concentrated on the electron-accepting p-nitrophenyl group, while the HOMO is more delocalized across the molecule or on the electron-donating group.[11] This separation of electron density is key to properties like nonlinear optical (NLO) activity.[11][12]
Reactivity and Interaction
Mulliken population analysis for the related 1-(4-nitrophenyl)-5-amino-1H-tetrazole shows that the nitrogen atoms of the tetrazole ring carry a considerable excess of negative charge.[8] This suggests that these nitrogen atoms are the primary sites for interaction, such as adsorption onto a metal surface.[8] The spontaneous adsorption of this analogue onto a stainless steel surface, indicated by a negative Gibbs free energy of adsorption (-9.44 kJ mol⁻¹), is believed to occur through the sharing of electrons between these nitrogen atoms and the metal.[8] This forms a protective layer that inhibits corrosion.[8]
Thermal Properties
Theoretical calculations of formation enthalpies and experimental thermal analysis (TGA/DTA) are used to assess the thermal stability and energetic properties of tetrazoles.[3] Studies on this compound show an exothermic decomposition event, with the tetrazole ring typically decomposing between 190–240 °C.[3] The decomposition often involves the release of nitrogen gas (N₂), a characteristic that makes tetrazoles valuable as "green" energetic materials.[2][3]
Conclusion and Future Outlook
Theoretical and computational studies provide invaluable insights into the molecular properties, reactivity, and potential applications of this compound. DFT calculations have been instrumental in elucidating its electronic structure, identifying active sites, and predicting its behavior. These computational models, validated by experimental data, confirm the role of the nitro and tetrazole moieties in defining the molecule's characteristics.
Future research should continue to leverage computational tools to:
-
Design Novel Derivatives: Systematically modify the structure to enhance specific properties, such as NLO activity or biological efficacy.
-
Investigate Reaction Mechanisms: Use time-dependent DFT (TD-DFT) to study photochemical reactions and decomposition pathways in greater detail.[2]
-
Perform Molecular Docking: Explore potential biological targets and predict binding affinities for applications in drug development.[9][10]
The synergy between advanced computational chemistry and experimental work will continue to drive innovation in the diverse applications of tetrazole chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. baes.uc.pt [baes.uc.pt]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. This compound | C7H5N5O2 | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole, 1-(4-nitrophenyl)- [webbook.nist.gov]
- 7. This compound | 16759-47-0 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 1-(4-Nitrophenyl)-1H-tetrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-nitrophenyl)-1H-tetrazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and anti-inflammatory potential of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development efforts.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The core structure, featuring a nitro group on the phenyl ring, is a key contributor to this bioactivity. The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical cellular components.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains. This data provides a comparative view of their potency.
| Compound ID | Derivative Structure | Test Organism | MIC (µg/mL) | Reference |
| T1 | 2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)amino)-4,5,6,7-tetramethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Staphylococcus aureus (clinical) | 0.8 | [1] |
| T2 | N/A | Escherichia coli | 5 | [2] |
| T3 | N/A | Bacillus subtilis | 5 | [2] |
Note: "N/A" indicates that the specific derivative structure was not detailed in the available search results.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution method, a standardized and widely accepted assay for assessing antimicrobial susceptibility.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic/antifungal).
-
Negative control (medium with solvent).
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Add the standardized microbial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of novel tetrazole derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Anticancer Activity
Several studies have highlighted the potential of tetrazole derivatives as anticancer agents.[3] The this compound core is often incorporated into larger molecules to enhance their cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cell cycle progression.[4]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for various tetrazole derivatives, indicating their potency in inhibiting cancer cell growth.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| C1 | 4-((1-phenyl-1H-tetrazole-5-yl)oxy)-N'-(4-nitrobenzylidene)benzohydrazide | CaCo-2 (Colon) | 4.2 | [5] |
| C2 | 2-(4-((1-phenyl-1H-tetrazole-5-yl)oxy)phenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one | CaCo-2 (Colon) | 9.8 | [5] |
| C3 | 2-(4-((1-phenyl-1H-tetrazole-5-yl)oxy)phenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one | HuH-7 (Liver) | 24 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Potential Signaling Pathway Inhibition
The anticancer activity of some tetrazole derivatives has been linked to the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and NF-κB pathways.
Caption: Inhibition of EGFR and NF-κB Pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of tetrazole derivatives are also an active area of research. These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.
Quantitative Anti-inflammatory Data
The following table summarizes the in vivo anti-inflammatory activity of tetrazole derivatives, typically assessed by the carrageenan-induced paw edema model in rats.
| Compound ID | Derivative Structure | % Inhibition of Paw Edema | Reference |
| AI1 | 3-(1-substituted phenyl-1H–tetrazole-5-yl) pyridine derivative | 22–70 | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of chemical compounds.
Materials:
-
Wistar albino rats.
-
Carrageenan solution (1% w/v in saline).
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium).
-
Plethysmometer.
Procedure:
-
Divide the rats into groups: control, standard, and test groups (receiving different doses of the test compounds).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Logical Relationship in Anti-inflammatory Action
The anti-inflammatory effect of these derivatives can be logically linked to the inhibition of key inflammatory mediators.
Caption: Inhibition of Inflammatory Mediator Release.
References
- 1. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Synthetic Routes for 1-(4-Nitrophenyl)-1H-tetrazole and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-nitrophenyl)-1H-tetrazole and its analogs. The primary synthetic route detailed is a robust and widely applicable one-pot, three-component reaction.
Introduction
1-Aryl-1H-tetrazoles are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their synthesis is a key step in the development of new pharmaceuticals and functional materials. This document outlines a reliable and scalable method for the preparation of this compound and related analogs, starting from readily available primary amines.
Core Synthetic Pathway: One-Pot Three-Component Reaction
The most common and efficient method for the synthesis of 1-substituted-1H-tetrazoles is the one-pot reaction of a primary amine, triethyl orthoformate, and sodium azide.[1][2][3][4][5] This reaction proceeds via the formation of an intermediate imidate, which then undergoes cyclization with azide to form the tetrazole ring. The reaction can be performed with or without a catalyst, and various catalysts have been shown to improve yields and reaction times.
A general scheme for this reaction is presented below:
References
Applications of 1-(4-Nitrophenyl)-1H-tetrazole Scaffolds in Medicinal Chemistry
Introduction
Antimicrobial Applications
Derivatives of 1-(4-Nitrophenyl)-1H-tetrazole have shown promising activity against a range of bacterial strains. Notably, a series of novel imide-tetrazoles incorporating the (1-(4-nitrophenyl)-1H-tetrazol-5-yl)amino moiety have been synthesized and evaluated for their antimicrobial properties.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected imide-tetrazole derivatives against various standard and clinical bacterial strains.
| Compound ID | Derivative Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | 2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)amino)-4,5,6,7-tetramethyl-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione | Staphylococcus aureus (Standard) | 0.8 | [1] |
| Staphylococcus aureus (Clinical Isolate T5592) | 0.8 | [1] | ||
| Staphylococcus epidermidis (Clinical Isolate 5253) | 0.8 | [1] | ||
| Escherichia coli (Standard) | 3.2 | [1] | ||
| Pseudomonas aeruginosa (Standard) | 6.4 | [1] | ||
| 2 | 2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)amino)-1H-isoindole-1,3(2H)-dione | Staphylococcus aureus (Standard) | 1.6 | [1] |
| Staphylococcus aureus (Clinical Isolate T5591) | 1.6 | [1] | ||
| Staphylococcus epidermidis (Clinical Isolate 4243) | 1.6 | [1] | ||
| Escherichia coli (Standard) | 12.8 | [1] | ||
| Pseudomonas aeruginosa (Standard) | 25.6 | [1] | ||
| 3 | 2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)amino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Staphylococcus aureus (Standard) | 3.2 | [1] |
| Staphylococcus aureus (Clinical Isolate T5592) | 3.2 | [1] | ||
| Staphylococcus epidermidis (Clinical Isolate 5253) | 3.2 | [1] | ||
| Escherichia coli (Standard) | 25.6 | [1] | ||
| Pseudomonas aeruginosa (Standard) | >256 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This method involves preparing serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.
Materials:
-
Test compounds (e.g., imide-tetrazole derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls:
-
Positive Control: A well containing broth and the bacterial inoculum, but no test compound.
-
Negative Control: A well containing only broth to check for sterility.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
Anticancer Applications
While specific anticancer data for this compound is limited, the broader class of tetrazole derivatives has been extensively studied for its cytotoxic effects against various cancer cell lines. The general mechanism often involves the induction of apoptosis and cell cycle arrest.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Test compound (this compound or its derivatives)
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate in a humidified CO₂ incubator at 37°C for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathways and Logical Relationships
The this compound scaffold serves as a versatile building block in drug design. By modifying the substituents on the tetrazole ring, medicinal chemists can modulate the compound's physicochemical properties and biological activity. The general logic involves synthesizing a library of derivatives and screening them against various biological targets to identify lead compounds with desired therapeutic effects.
While direct biological data for this compound is scarce, the extensive research on its derivatives underscores the importance of this scaffold in medicinal chemistry. The provided application notes and protocols for antimicrobial and anticancer screening serve as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of novel compounds based on the this compound framework. Further investigation into the parent compound and a broader range of its derivatives is warranted to fully elucidate their structure-activity relationships and mechanisms of action.
References
Application Notes and Protocols: 1-(4-Nitrophenyl)-1H-tetrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(4-nitrophenyl)-1H-tetrazole as a ligand in coordination chemistry. The information is intended to guide researchers in the synthesis, characterization, and potential applications of its metal complexes. While direct literature on the coordination complexes of this specific ligand is limited, the following protocols and data are based on the known chemistry of tetrazole derivatives and related nitro-functionalized ligands.
Ligand Profile: this compound
This compound is a versatile ligand possessing multiple coordination sites. The tetrazole ring offers several nitrogen atoms for metal binding, and the nitro group can also participate in coordination. The aromatic system allows for π-stacking interactions, which can influence the supramolecular assembly of its complexes.
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₅O₂ | [1][2] |
| Molecular Weight | 191.15 g/mol | [1] |
| CAS Number | 14213-11-7 | [1][2] |
| Melting Point | 318 °C | |
| Boiling Point | 393.4 ± 44.0 °C (Predicted) | |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | |
| pKa | 1.89 ± 0.10 (Predicted) |
Crystallographic Data of the Free Ligand:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P 1 21/c 1 | [1] |
| a | 7.2094 Å | [1] |
| b | 7.7337 Å | [1] |
| c | 14.2011 Å | [1] |
| α | 90 ° | [1] |
| β | 93.215 ° | [1] |
| γ | 90 ° | [1] |
Experimental Protocols
2.1. Synthesis of this compound
A general and widely used method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of an amine with triethyl orthoformate and sodium azide.[1]
Materials:
-
4-Nitroaniline
-
Triethyl orthoformate
-
Sodium azide (Caution: highly toxic and explosive)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) as a catalyst
-
Acetic acid
-
Solvent (e.g., Toluene)
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) in toluene.
-
Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of Yb(OTf)₃.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then add sodium azide (1.5 equivalents) and acetic acid (2 equivalents).
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
2.2. General Protocol for the Synthesis of Metal Complexes
This protocol is a general guideline for the synthesis of coordination complexes with this compound. The choice of metal salt, solvent, and stoichiometry will influence the final product.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(CH₃COO)₂)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF)
Procedure:
-
Dissolve the ligand in a suitable solvent with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 3:1) to target different coordination geometries.
-
A precipitate may form immediately, or the reaction may require stirring at room temperature or gentle heating for several hours.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, slow evaporation of the solvent, or diffusion of an anti-solvent (e.g., diethyl ether) into the reaction mixture can be employed to obtain single crystals suitable for X-ray diffraction.
Potential Applications in Coordination Chemistry
3.1. Catalysis
Coordination complexes of ligands containing nitro functional groups and heterocyclic rings have shown promise in catalysis. For instance, copper(II) complexes with pyrazole derivatives containing a nitro group have been used to catalyze the oxidation of catechol.[3] It is plausible that complexes of this compound with transition metals like copper could exhibit similar catalytic activity in oxidation reactions.
3.2. Biological Activity
Tetrazole derivatives and their coordination complexes are known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] The nitro group can also contribute to biological activity. Therefore, metal complexes of this compound are promising candidates for screening for various biological applications. For example, some metal complexes of nitro-containing ligands have shown significant cytotoxicity against cancer cell lines.[6]
3.3. Material Science
The presence of the nitro group and the nitrogen-rich tetrazole ring suggests that metal complexes of this ligand could be explored as energetic materials.[1] The coordination of the ligand to a metal center can be a strategy to tune the sensitivity and energetic performance of such materials.
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized complexes.
Expected Spectroscopic Data:
| Technique | Observation on the Free Ligand | Expected Changes upon Coordination |
| FT-IR (cm⁻¹) | Bands corresponding to C=N, N=N, and N-N stretching of the tetrazole ring. Asymmetric and symmetric stretching of the -NO₂ group. | Shifts in the vibrational frequencies of the tetrazole ring upon coordination to a metal center. Potential shifts in the -NO₂ bands if it is involved in coordination. |
| ¹H NMR (ppm) | Signals for the aromatic protons and the proton on the tetrazole ring. | Shifts in the proton signals, especially those close to the coordination site, due to the influence of the paramagnetic metal center (for paramagnetic complexes) or changes in the electronic environment. |
| ¹³C NMR (ppm) | Resonances for the carbon atoms in the phenyl and tetrazole rings. | Shifts in the carbon signals upon complexation. |
| UV-Vis (nm) | Absorption bands corresponding to π-π* and n-π* transitions of the aromatic and heterocyclic rings. | Potential shifts in the absorption maxima (bathochromic or hypsochromic) and changes in molar absorptivity upon coordination. New bands corresponding to d-d transitions (for transition metal complexes) or ligand-to-metal charge transfer (LMCT) may appear. |
Visualizations
Experimental Workflow for Synthesis and Characterization
References
- 1. This compound | C7H5N5O2 | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole, 1-(4-nitrophenyl)- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(4-Nitrophenyl)-1H-tetrazole as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(4-Nitrophenyl)-1H-tetrazole and its derivatives as corrosion inhibitors for steel, particularly in acidic environments. The information is compiled from recent scientific literature and is intended to guide researchers in evaluating and utilizing this class of compounds for materials protection.
Introduction
Steel is a cornerstone material in numerous industries, but its susceptibility to corrosion in acidic environments presents a significant challenge, leading to structural failure and economic losses. Organic corrosion inhibitors are a practical and effective means of mitigating this issue. Tetrazole derivatives, containing multiple nitrogen atoms and aromatic rings, have emerged as a promising class of corrosion inhibitors. These compounds can adsorb onto the steel surface, forming a protective barrier that impedes the corrosive process. This compound, with its electron-withdrawing nitro group and the tetrazole moiety, is a compound of interest for its potential corrosion inhibition properties.
Mechanism of Action
The corrosion inhibition mechanism of tetrazole derivatives, including this compound, is primarily attributed to their adsorption onto the steel surface. This adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: The formation of a coordinate bond between the lone pair electrons of the nitrogen atoms in the tetrazole ring and the vacant d-orbitals of iron atoms on the steel surface.
The presence of the phenyl ring and the nitro group influences the electron density of the tetrazole ring, thereby affecting the adsorption and inhibition efficiency. The adsorbed inhibitor molecules form a protective film that isolates the steel from the corrosive medium, thus inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.
Quantitative Data Presentation
Table 1: Potentiodynamic Polarization Data for Phenyltetrazole Derivatives on Steel in Acidic Media
| Inhibitor | Steel Type | Corrosive Medium | Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | Mild Steel | 5.0 M HCl | - | -495 | 1150 | - | [1] |
| 5-phenyl-1H-tetrazole (PT) | Mild Steel | 5.0 M HCl | 10⁻³ M | -593 | 118 | 89.7 | [1] |
| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) | Mild Steel | 5.0 M HCl | 10⁻³ M | -585 | 87 | 92.4 | [1] |
| 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) | Mild Steel | 5.0 M HCl | 10⁻³ M | -589 | 101 | 91.2 | [1] |
| Blank | X65 Steel | 0.5 M H₂SO₄ | - | Not Reported | Not Reported | - | [2][3] |
| 1-Phenyl-1H-tetrazol (PHT) | X65 Steel | 0.5 M H₂SO₄ | 1 mM | Not Reported | Decreased Significantly | 92.1 | [2][3] |
Note: The data presented for the derivatives should be considered as a reference for the expected performance of this compound.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Phenyltetrazole Derivatives on Steel in Acidic Media
| Inhibitor | Steel Type | Corrosive Medium | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | Mild Steel | 5.0 M HCl | - | 13 | 185 | - | [1] |
| 5-phenyl-1H-tetrazole (PT) | Mild Steel | 5.0 M HCl | 10⁻³ M | 112 | 109 | 88.4 | [1] |
| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) | Mild Steel | 5.0 M HCl | 10⁻³ M | 208 | 88 | 93.7 | [1] |
| 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) | Mild Steel | 5.0 M HCl | 10⁻³ M | 150 | 95 | 91.3 | [1] |
Note: The data presented for the derivatives should be considered as a reference for the expected performance of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices reported in the literature for evaluating corrosion inhibitors.
Protocol 1: Potentiodynamic Polarization (PDP) Measurements
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency of this compound.
Materials and Equipment:
-
Steel working electrode (e.g., mild steel, 316L stainless steel)
-
Platinum counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Corrosion cell
-
Potentiostat/Galvanostat
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
This compound inhibitor solutions of various concentrations
-
Polishing paper (up to 1200 grit), acetone, and distilled water for electrode preparation
Procedure:
-
Working Electrode Preparation: Mechanically polish the steel electrode with a series of emery papers of decreasing grit size. Degrease the electrode with acetone, rinse with distilled water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and reference electrode immersed in the corrosive medium (with or without the inhibitor).
-
Open Circuit Potential (OCP) Stabilization: Allow the working electrode to stabilize in the solution for a set period (e.g., 30-60 minutes) until a steady OCP is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the cathodic and anodic curves.
-
Calculate Inhibition Efficiency (IE%): IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of a protective film and determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Materials and Equipment:
-
Same as for PDP measurements, with the addition of a frequency response analyzer (often integrated into modern potentiostats).
Procedure:
-
Electrode Preparation and Cell Setup: Follow steps 1 and 2 from the PDP protocol.
-
OCP Stabilization: Allow the system to stabilize at OCP for 30-60 minutes.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
Model the data using an appropriate equivalent electrical circuit to obtain parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) is the charge transfer resistance without the inhibitor and Rct(inh) is the charge transfer resistance with the inhibitor.
Protocol 3: Surface Analysis (Scanning Electron Microscopy - SEM)
Objective: To visually inspect the surface morphology of the steel electrode after exposure to the corrosive environment with and without the inhibitor.
Materials and Equipment:
-
Steel specimens
-
Corrosive medium (with and without inhibitor)
-
Beakers or immersion cells
-
Scanning Electron Microscope (SEM)
-
Acetone and distilled water for sample cleaning
Procedure:
-
Sample Preparation: Prepare steel specimens as described in the PDP protocol.
-
Immersion Test: Immerse the steel specimens in the corrosive medium with and without the desired concentration of this compound for a specified period (e.g., 24 hours).
-
Sample Cleaning and Drying: After immersion, carefully remove the specimens, rinse gently with distilled water, degrease with acetone, and dry thoroughly.
-
SEM Imaging: Mount the dried specimens and acquire high-resolution images of the surface morphology using the SEM. Compare the surface of the specimen exposed to the uninhibited solution with the one exposed to the inhibited solution to observe the protective effect of the inhibitor.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed corrosion inhibition mechanism.
References
Application Notes and Protocols for the Functionalization of 1-(4-Nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the tetrazole ring in 1-(4-nitrophenyl)-1H-tetrazole, a versatile building block in medicinal chemistry and materials science. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and cis-amide bonds, offering improved metabolic stability and pharmacokinetic properties to drug candidates.[1][2][3] The protocols outlined below focus on C-H functionalization at the C5 position and N-functionalization of the tetrazole ring, enabling the synthesis of diverse derivatives for various research applications.[4][5]
C-H Functionalization at the C5 Position
Direct C-H functionalization is a powerful and atom-economical method for introducing molecular complexity. For 1-substituted tetrazoles, palladium-catalyzed reactions have been successfully employed for arylation and alkenylation at the C5 position.[6][7] The electron-withdrawing nature of the 4-nitrophenyl group at the N1 position can influence the reactivity of the C5-H bond, and the following protocols are adapted for this specific substrate.
Palladium-Catalyzed C5-Arylation
This protocol describes the direct arylation of this compound with aryl bromides using a palladium/copper co-catalytic system. The use of a phosphine ligand is crucial to prevent the decomposition of the palladium-tetrazolyl intermediate.[6]
Experimental Protocol:
A mixture of this compound (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), CuI (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol) is placed in a dry Schlenk tube. A phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand like XPhos (0.1 mmol, 10 mol%), is added. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., dioxane or DMF, 5 mL) is added, and the mixture is stirred at 110-130 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Results for C5-Arylation of this compound
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(4-Nitrophenyl)-5-(4-methoxyphenyl)-1H-tetrazole | 75 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-Nitrophenyl)-5-(4-(trifluoromethyl)phenyl)-1H-tetrazole | 68 |
| 3 | 2-Bromopyridine | 1-(4-Nitrophenyl)-5-(pyridin-2-yl)-1H-tetrazole | 62 |
Yields are approximate and may vary based on specific reaction conditions and purification.
Logical Workflow for C5-Arylation:
Caption: Workflow for the palladium-catalyzed C5-arylation of this compound.
Palladium-Catalyzed C5-Alkenylation
This protocol outlines the direct alkenylation of this compound with various alkenes, providing access to vinyl-substituted tetrazoles.
Experimental Protocol:
In a sealed tube, this compound (1.0 mmol), an alkene (e.g., styrene or an acrylate, 1.5 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and an oxidant such as Ag₂CO₃ or benzoquinone (1.2 mmol) are combined. A suitable solvent like trifluoroethanol (TFE) or acetic acid (2 mL) is added. The mixture is stirred at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 1-(4-nitrophenyl)-5-vinyl-1H-tetrazole.
Table 2: Representative Results for C5-Alkenylation of this compound
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 1-(4-Nitrophenyl)-5-styryl-1H-tetrazole | 65 |
| 2 | Methyl acrylate | Methyl 3-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)acrylate | 70 |
| 3 | 4-Vinylpyridine | 1-(4-Nitrophenyl)-5-(4-vinylpyridin)-1H-tetrazole | 58 |
Yields are approximate and may vary based on specific reaction conditions and purification.
N-Functionalization of the Tetrazole Ring
Functionalization at the nitrogen atoms of the tetrazole ring provides another avenue for creating diverse molecular architectures. N-alkylation and N-acylation are common strategies to modify the properties of the tetrazole core.
N-Alkylation
Alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by the nature of the alkylating agent and the reaction conditions.[5][8]
Experimental Protocol:
To a solution of a 5-substituted-1-(4-nitrophenyl)-1H-tetrazole (1.0 mmol) in a polar aprotic solvent such as DMF or acetonitrile (5 mL), a base like K₂CO₃ or Cs₂CO₃ (1.5 mmol) is added. The mixture is stirred at room temperature for 30 minutes. The alkylating agent (e.g., an alkyl halide, 1.2 mmol) is then added, and the reaction is stirred at room temperature or heated to 50-70 °C for 4-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting regioisomers are typically separable by column chromatography.
Table 3: Representative Results for N-Alkylation of a 5-Aryl-1-(4-nitrophenyl)-1H-tetrazole
| Entry | 5-Substituent | Alkylating Agent | Major Product | Yield (%) |
| 1 | Phenyl | Methyl iodide | 1-(4-Nitrophenyl)-5-phenyl-2-methyl-2H-tetrazolium iodide | 85 |
| 2 | Phenyl | Benzyl bromide | 2-Benzyl-1-(4-nitrophenyl)-5-phenyl-2H-tetrazolium bromide | 80 |
Yields are for the major N2-alkylated product and may vary.
N-Acylation
N-acylation of tetrazoles can be achieved using various acylating agents. The resulting N-acyl tetrazoles are often reactive intermediates.[9]
Experimental Protocol:
A solution of a 5-substituted-1-(4-nitrophenyl)-1H-tetrazole (1.0 mmol) and a base such as triethylamine or pyridine (1.5 mmol) in a dry aprotic solvent like dichloromethane or THF (10 mL) is cooled to 0 °C. The acylating agent (e.g., an acyl chloride or anhydride, 1.1 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with saturated NaHCO₃ solution and brine, dried, and concentrated to give the N-acylated product, which may be used in subsequent steps without further purification.
Table 4: Representative Results for N-Acylation of a 5-Aryl-1-(4-nitrophenyl)-1H-tetrazole
| Entry | 5-Substituent | Acylating Agent | Product | Yield (%) |
| 1 | Phenyl | Acetyl chloride | 2-Acetyl-1-(4-nitrophenyl)-5-phenyl-2H-tetrazole | 90 |
| 2 | Phenyl | Benzoyl chloride | 2-Benzoyl-1-(4-nitrophenyl)-5-phenyl-2H-tetrazole | 88 |
Yields are approximate and may vary.
Applications in Drug Discovery and Medicinal Chemistry
Functionalized 1-aryl-tetrazoles are prevalent in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antihypertensive properties.[1][10][11] The derivatives of this compound synthesized through the protocols described above can serve as valuable scaffolds for the development of novel therapeutic agents. For example, 1,5-disubstituted tetrazoles have been investigated as potent antiproliferative agents that act as tubulin polymerization inhibitors.[1] The introduction of various aryl and vinyl groups at the C5 position, as well as alkyl and acyl groups at the N2 position, allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.
Signaling Pathway Visualization:
Caption: Drug discovery workflow utilizing functionalized this compound derivatives.
References
- 1. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Item - 5âAryltetrazoles from Direct CâH Arylation with Aryl Bromides - American Chemical Society - Figshare [acs.figshare.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 6. Direct C-H arylation and alkenylation of 1-substituted tetrazoles: phosphine as stabilizing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aryltetrazoles from Direct C-H Arylation with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5767270A - Acylation of nucleosides with N-acyl tetrazole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Application Notes and Protocols for Studying the Reaction Kinetics of 1-(4-Nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique properties of the tetrazole ring. Understanding the kinetics of its formation and decomposition is crucial for optimizing synthesis protocols, assessing its stability, and ensuring its safe handling, particularly in the context of drug development and energetic materials research. These application notes provide a comprehensive overview and detailed protocols for studying the reaction kinetics of this compound, focusing on both its synthesis and thermal decomposition. The methodologies described herein utilize common analytical techniques to provide reliable kinetic data, which is essential for predicting reaction rates, elucidating reaction mechanisms, and controlling reaction outcomes.
Key Applications
-
Pharmaceutical Development: Assessing the stability of drug candidates containing the this compound moiety under various conditions.
-
Process Chemistry: Optimizing reaction conditions for the synthesis of this compound to improve yield, purity, and safety.
-
Materials Science: Characterizing the thermal decomposition of this compound for its potential application in energetic materials.
-
Physical Organic Chemistry: Investigating the mechanism of tetrazole formation and decomposition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-nitroaniline.
Materials:
-
4-nitroaniline
-
Triethyl orthoformate
-
Sodium azide (Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (or another suitable Lewis acid catalyst)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitroaniline (1 equivalent) in anhydrous DMF.
-
Add triethyl orthoformate (1.2 equivalents) and sodium azide (1.5 equivalents) to the solution.
-
Carefully add the Yb(OTf)₃ catalyst (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding deionized water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Kinetic Study of Thermal Decomposition using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of non-isothermal DSC to determine the kinetic parameters of the thermal decomposition of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Nitrogen gas supply for purging
Procedure:
-
Accurately weigh 1-2 mg of purified this compound into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a temperature above its decomposition point at several different linear heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature for each heating rate.
-
Analyze the resulting DSC curves to determine the onset temperature (T₀), peak temperature (Tₚ), and the total heat of decomposition (ΔH).
-
Utilize kinetic analysis software (e.g., based on the ASTM E698 method or the Borchardt and Daniels method) to calculate the kinetic triplet: activation energy (Eₐ), pre-exponential factor (A), and the reaction model f(α).
Protocol 3: Kinetic Study of Synthesis Reaction using UV-Vis Spectrophotometry
This protocol describes how to monitor the formation of this compound in solution by observing the change in absorbance over time.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Reaction vessel with temperature control
Procedure:
-
Determine the wavelength of maximum absorbance (λₘₐₓ) for this compound in the chosen reaction solvent by scanning a dilute solution of the pure product. The nitrophenyl group should provide a strong chromophore.
-
Prepare the reaction mixture as described in Protocol 1, but on a smaller scale suitable for the reaction vessel.
-
Initiate the reaction by adding the catalyst at a precisely recorded time (t=0) and maintain a constant temperature.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot to a concentration that falls within the linear range of the Beer-Lambert law.
-
Measure the absorbance of the diluted aliquot at the predetermined λₘₐₓ.
-
Continue sampling until the reaction has gone to completion (i.e., the absorbance no longer changes).
-
Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
To determine the rate constant (k), plot ln(A∞ - At) versus time for a first-order reaction, or 1/(A∞ - At) versus time for a second-order reaction, where A∞ is the final absorbance and At is the absorbance at time t. The rate constant can be calculated from the slope of the resulting linear plot.
Data Presentation
Quantitative data from the kinetic studies should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Thermal Decomposition Kinetic Parameters from Non-Isothermal DSC
| Heating Rate (°C/min) | Onset Temp (T₀) (°C) | Peak Temp (Tₚ) (°C) | ΔH (J/g) | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 5 | |||||
| 10 | |||||
| 15 | |||||
| 20 | |||||
| Average |
Table 2: Rate Data for the Synthesis of this compound at Different Temperatures
| Temperature (°C) | Initial Rate (Abs/min) | Rate Constant (k) |
| 100 | ||
| 110 | ||
| 120 | ||
| 130 |
Mandatory Visualization
Diagram 1: Experimental Workflow for Kinetic Analysis
Caption: Workflow for synthesis, purification, and kinetic analysis.
Diagram 2: Conceptual Diagram of Arrhenius Plot for Kinetic Data
Caption: Deriving kinetic parameters from an Arrhenius plot.
Diagram 3: Proposed Reaction Mechanism for Tetrazole Synthesis
Caption: Proposed pathway for 1-substituted tetrazole synthesis.
Application Notes and Protocols for the Quantification of 1-(4-Nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(4-Nitrophenyl)-1H-tetrazole in various sample matrices. The described methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. These techniques are essential for quality control, stability testing, and pharmacokinetic studies in drug development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of aromatic nitro compounds and tetrazole derivatives. This method provides good selectivity and sensitivity for routine analysis.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength of this compound, which is typically around 270-280 nm. A PDA detector can be used to scan a range of wavelengths to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products, an extraction step may be necessary to separate the analyte from excipients.
c. Method Validation:
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank, a placebo, and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low concentrations of this compound, especially in complex biological matrices.
Experimental Protocol
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred for complex matrices.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI in negative ion mode is often suitable for nitrophenyl compounds.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and product ion (Q3) transitions need to be optimized for this compound.
-
Precursor Ion [M-H]⁻: m/z 190.1
-
Example Product Ions: These would be determined by infusion of a standard solution into the mass spectrometer.
-
b. Standard and Sample Preparation:
-
Standard Solutions: Similar to the HPLC-UV method, prepare stock and working standard solutions in a suitable solvent.
-
Sample Preparation: For biological samples (e.g., plasma, urine), protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove matrix interferences.
Quantitative Data Summary
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.998 |
| Range | e.g., 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.7% |
| Precision (RSD%) | ≤ 15.0% | Intra-day: 5.2%, Inter-day: 8.9% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.1 ng/mL |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk form or simple formulations where interferences are minimal.
Experimental Protocol
a. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
b. Method:
-
Solvent: A suitable UV-grade solvent such as methanol, ethanol, or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound over a wavelength range (e.g., 200-400 nm) to determine the λmax. For nitrophenyl compounds, this is often in the range of 270-320 nm[1].
-
Standard Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of a suitable concentration and measure its absorbance at the λmax. Determine the concentration of the analyte from the calibration curve.
Quantitative Data Summary
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9992 |
| Range | e.g., 2 - 20 µg/mL | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (RSD%) | ≤ 2.0% | Repeatability: 1.1% |
| Limit of Detection (LOD) | - | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | - | ~1.5 µg/mL |
Logical Relationship: UV-Vis Quantification
Caption: Logical steps for quantification using UV-Vis spectrophotometry.
Forced Degradation Studies
Forced degradation studies are crucial to develop a stability-indicating analytical method. These studies help to identify potential degradation products and demonstrate the specificity of the analytical method. Tetrazole moieties can be susceptible to degradation under certain conditions[2].
Protocol for Forced Degradation
Subject the this compound sample to the following stress conditions:
-
Acid Hydrolysis: Reflux in 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified period as per ICH guidelines.
Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method to check for the appearance of degradation peaks and to assess the peak purity of the parent drug. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
References
Application Notes and Protocols for 1-(4-Nitrophenyl)-1H-tetrazole Derivatives in Nonlinear Optics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 1-(4-nitrophenyl)-1H-tetrazole derivatives in the field of nonlinear optics (NLO). Organic molecules with push-pull electronic structures are of significant interest for NLO applications due to their potential in optical data storage, telecommunications, and optical switching.[1] The this compound scaffold serves as an excellent electron-accepting moiety in the design of such chromophores.
Molecular Design for Nonlinear Optics
The nonlinear optical properties of organic molecules are often enhanced by creating a "push-pull" system. This design involves connecting an electron-donating group (donor) and an electron-accepting group (acceptor) through a π-conjugated bridge.[1] In the case of the compounds discussed herein, the 4-nitrophenyl group acts as the electron acceptor, while various aryl groups serve as electron donors. The tetrazole ring can be part of the π-conjugated system. This intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation with light is responsible for the high NLO response.[1]
Quantitative Nonlinear Optical Data
The second-order NLO properties of a series of 2,5-disubstituted tetrazoles, where the p-nitrophenyl group acts as an acceptor, have been investigated. The key parameter to quantify the molecular NLO response is the first hyperpolarizability (β). Both theoretical calculations (βtot) and experimental measurements (βHRS) using the hyper-Rayleigh scattering technique have been reported.[1][2]
| Compound | Donor Group | Calculated First Hyperpolarizability (βtot) (x 10⁻³⁰ esu) | Experimental First Hyperpolarizability (βHRS) (x 10⁻³⁰ esu) in Chloroform |
| 1a | 3-pyridyl (acceptor) | 36.1 | 50 (± 5) |
| 1b | Phenyl | 45.4 | 70 (± 10) |
| 1c | 2-(dibenzo[b,d]furan-4-yl) | 34.3 | 80 (± 10) |
| 1d | 4-(N,N-diphenylamino)phenyl | 178.6 | 300 (± 20) |
| Reference | p-nitroaniline | 32.3 | 23 (± 3) |
Data sourced from Rayat et al. (2022).[1][2]
The data clearly indicates that compound 1d , which possesses the strongest electron-donating group (4-(N,N-diphenylamino)phenyl), exhibits the highest first hyperpolarizability, demonstrating the effectiveness of the push-pull design strategy.[1] A strong correlation was observed between the computationally calculated and experimentally measured values.[1][2]
Experimental Protocols
Synthesis of 2,5-Disubstituted Tetrazoles
A general and efficient method for the synthesis of these push-pull tetrazoles is the copper-catalyzed aerobic C-N coupling of a substituted tetrazole with an appropriate aryl boronic acid.[1][2]
a) Synthesis of the Precursor: 5-(4-nitrophenyl)-2H-tetrazole [1]
-
In a round-bottom flask, dissolve sodium azide (12 mmol) and urea (12 mmol) in 5 mL of water.
-
Stir the mixture at 60 °C for 1 hour.
-
In a separate flask, mix 4-nitrobenzonitrile (6.8 mmol), acetic acid (1 mL), and dimethylformamide (DMF) (5 mL). Heat this mixture to 60 °C for 1 hour.
-
Add the 4-nitrobenzonitrile solution to the sodium azide solution at 60 °C.
-
Heat the final reaction mixture to 110 °C and stir under reflux for 8-10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and perform a suitable work-up to isolate the product.
b) General Procedure for the Synthesis of 2,5-Disubstituted Tetrazoles (1a-d) [1]
-
To a round-bottom flask, add 5-(4-nitrophenyl)-2H-tetrazole (0.76 mmol), the desired aryl boronic acid (1.6 mmol), and Cu₂O nanoparticles (0.05 mmol).
-
Add dry dimethyl sulfoxide (DMSO) (8 mL) to the flask.
-
Place the reaction mixture in an oil bath preheated to 100 °C.
-
Stir the reaction under an oxygen atmosphere for 8-10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer consecutively with 1 M hydrochloric acid (HCl) and brine.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography) to obtain the final 2,5-disubstituted tetrazole.
Measurement of First Hyperpolarizability (βHRS) by Hyper-Rayleigh Scattering (HRS)
The solution-based hyper-Rayleigh scattering technique is a common method to experimentally determine the first hyperpolarizability of non-centrosymmetric molecules.[1][2]
-
Instrumentation: A femtosecond Ti:Sapphire laser is typically used as the fundamental light source.[1][2] The scattered light at the second harmonic frequency (2ω) is detected by a suitable detector, such as a photomultiplier tube, coupled to a monochromator.
-
Sample Preparation: Prepare solutions of the tetrazole derivatives in a suitable solvent (e.g., chloroform) at various concentrations. The absorbance of the solutions should be kept low (0.1-0.15 in a 1 cm path length cuvette) at the excitation wavelength.[1]
-
Measurement:
-
Irradiate the sample solution with the fundamental laser beam (ω).
-
Collect the scattered light at a 90° angle.
-
Measure the intensity of the second-harmonic scattered light (I₂ω).
-
-
Data Analysis: The intensity of the hyper-Rayleigh scattered light from a two-component solution can be expressed as: I₂ω = g(Nₛₒₗᵥₑₙₜβ²ₛₒₗᵥₑₙₜ + Nₛₒₗᵤₜₑβ²ₛₒₗᵤₜₑ)I²ω where N is the number density of the solvent and solute, and β is their respective first hyperpolarizability.
-
By plotting I₂ω/I²ω against Nₛₒₗᵤₜₑ and using a known reference standard, the β value of the solute can be determined.
Computational Determination of First Hyperpolarizability (βtot)
Quantum chemical calculations are a powerful tool to predict and understand the NLO properties of molecules.
-
Methodology: Time-dependent density functional theory (TD-DFT) is a commonly employed method.[1]
-
Functional and Basis Set: A combination like CAM-B3LYP functional with the 6-311++G** basis set has been shown to provide reliable results for the hyperpolarizability of such organic molecules.[1]
-
Calculation: The total first hyperpolarizability (βtot) is calculated from the individual tensor components. These calculations can also provide insights into the electronic transitions responsible for the NLO activity, such as the HOMO-LUMO gap and the nature of the intramolecular charge transfer.[1]
Visualizations
Experimental Workflow
References
Application Notes: The Use of Nitrophenyl-Substituted Tetrazoles in Organic Synthesis
Topic: Use of 1-(4-Nitrophenyl)-1H-tetrazole as a Building Block in Organic Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction and Isomer Clarification
While the query specifies this compound, a comprehensive review of scientific literature reveals that its isomer, 5-(4-Nitrophenyl)-1H-tetrazole (5-NPT) , is the predominantly utilized building block in organic synthesis, particularly for oligonucleotide assembly. The primary application of 5-NPT is as a highly efficient, acidic activator in the phosphoramidite method of DNA and RNA synthesis.[1][2] Due to the sparse documentation on the synthetic utility of the 1-(4-Nitrophenyl) isomer, these notes will focus on the well-established applications of the 5-(4-Nitrophenyl) isomer.
Caption: Structural comparison of the two isomers.
Core Application: Activation in Oligonucleotide Synthesis
The solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclic process that sequentially adds nucleotide monomers to a growing chain. A critical step in this cycle is the coupling of a new phosphoramidite monomer to the free 5'-hydroxyl group of the support-bound oligonucleotide. This reaction requires an activator to proceed efficiently.[3]
5-NPT serves as a "turbo" activator, offering higher reactivity compared to the standard activator, 1H-tetrazole.[2] Its primary advantages stem from its increased acidity, which facilitates the rapid protonation of the phosphoramidite's diisopropylamino group.[4]
Mechanism of Action: The activation process involves a dual role for the tetrazole activator:[5][6]
-
Acid Catalysis: The acidic tetrazole protonates the nitrogen of the diisopropylamino group on the phosphoramidite monomer.
-
Nucleophilic Catalysis: The resulting tetrazolide anion acts as a nucleophile, displacing the protonated diisopropylamine to form a highly reactive phosphotetrazolide intermediate.
-
Coupling: This activated intermediate is rapidly attacked by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite triester linkage.[5]
Advantages and Disadvantages
Advantages:
-
Higher Coupling Efficiency: Due to its increased acidity, 5-NPT can accelerate the coupling reaction, which is particularly beneficial for the synthesis of RNA and other sterically demanding sequences.[1][2]
-
Shorter Reaction Times: The enhanced reaction rate allows for significantly reduced coupling times in automated synthesis cycles compared to 1H-tetrazole.[4]
Disadvantages:
-
Low Solubility: A significant drawback of 5-NPT is its low solubility in acetonitrile, the preferred solvent for oligonucleotide synthesis. This can lead to crystallization in the fluid lines of automated synthesizers, causing blockages and synthesis failures.[7]
-
Potential for Depurination: The higher acidity, while beneficial for coupling, can potentially lead to unwanted side reactions, such as the detritylation of the phosphoramidite monomer in solution before it reaches the solid support.[1]
Data Presentation
Table 1: Comparison of Activator Properties
| Property | 5-(4-Nitrophenyl)-1H-tetrazole (5-NPT) | 1H-Tetrazole (Standard) | Reference(s) |
| IUPAC Name | 5-(4-nitrophenyl)-2H-tetrazole | 2H-tetrazole | [8][9] |
| Molecular Weight | 191.15 g/mol | 70.06 g/mol | [8][9] |
| pKa | ~3.38 (Predicted) | ~4.9 | [2][10] |
| Solubility in ACN | Low | ~0.5 M (~33.3 g/L) | [2][4][7] |
| Appearance | Yellow to brown solid | White crystalline solid | [9][10] |
Table 2: Performance Metrics in Oligonucleotide Synthesis
| Application / Condition | 5-(4-Nitrophenyl)-1H-tetrazole (or similar "Turbo" Activators) | 1H-Tetrazole (Standard) | Reference(s) |
| Standard DNA Synthesis | High efficiency, shorter coupling times | Standard efficiency (~98-99%) | [1] |
| RNA Synthesis (Sterically Hindered) | Recommended for improved yields and speed | Sluggish, requires longer times | [1][2][4] |
| Typical Coupling Time (RNA) | ~3-6 minutes | ~10-15 minutes | [4] |
Experimental Protocols & Workflows
Protocol 1: Standard Automated Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle for the addition of one nucleotide monomer to a solid support-bound chain using an automated DNA/RNA synthesizer.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[3]
-
Activator Solution: 0.2 - 0.5 M solution of 5-(4-Nitrophenyl)-1H-tetrazole in anhydrous Acetonitrile (ACN). Note: Ensure the solution is fully dissolved before use to prevent precipitation.
-
Phosphoramidite Solution: 0.05 - 0.2 M solution of the desired nucleoside phosphoramidite in anhydrous ACN.
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole (NMI) in THF.[3]
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.[3]
-
Washing Solvent: Anhydrous Acetonitrile (ACN).
Methodology:
-
Step 1: Deblocking (Detritylation)
-
The solid support column is washed with anhydrous ACN.
-
The Deblocking Solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.
-
The column is thoroughly washed with anhydrous ACN to remove the acid and the cleaved DMT cation.[3]
-
-
Step 2: Activation and Coupling
-
The Activator Solution (5-NPT in ACN) and the Phosphoramidite Solution are simultaneously delivered to the column.
-
The mixture is allowed to react for the specified coupling time (e.g., 3-6 minutes for RNA monomers). The activator protonates the phosphoramidite, which then couples to the free 5'-hydroxyl group.[1][4]
-
The column is washed with anhydrous ACN.
-
-
Step 3: Capping
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked.
-
Capping Solution A and Capping Solution B are delivered to the column to acetylate any unreacted termini.[3]
-
The column is washed with anhydrous ACN.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable pentavalent phosphate triester.
-
The Oxidizing Solution is passed through the column.[3]
-
The column is washed with anhydrous ACN, completing one full cycle.
-
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Experimental Workflow Diagram
// Nodes start [label="Start Cycle:\nSupport-Bound Oligo (5'-DMT)", fillcolor="#F1F3F4", fontcolor="#202124"]; deblock [label="Step 1: Deblocking\n(Acid Treatment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="ACN Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; couple [label="Step 2: Coupling\n(Phosphoramidite + 5-NPT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="ACN Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cap [label="Step 3: Capping\n(Acetic Anhydride/NMI)", fillcolor="#FBBC05", fontcolor="#202124"]; wash3 [label="ACN Wash", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidize [label="Step 4: Oxidation\n(Iodine/H2O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Cycle:\nSupport-Bound Oligo (n+1), 5'-DMT", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> deblock [label="Remove 5'-DMT"]; deblock -> wash1; wash1 -> couple; couple -> wash2 [label="Forms Phosphite Triester"]; wash2 -> cap [label="Block Failures"]; cap -> wash3; wash3 -> oxidize; oxidize -> end [label="Forms Phosphate Triester"]; end -> deblock [style=dashed, label="Next Cycle"]; }
Caption: Automated solid-phase oligonucleotide synthesis cycle.
References
- 1. academic.oup.com [academic.oup.com]
- 2. EP2540734A2 - Process and reagents for oligonucleotide synthesis and purification - Google Patents [patents.google.com]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. glenresearch.com [glenresearch.com]
- 5. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of oligonucleotides on a soluble support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. 5-(4-Nitrophenyl)-1H-Tetrazole | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Tetrazole, 0.45M in acetonitrile | Fisher Scientific [fishersci.ca]
- 10. 5-(4-NITRO-PHENYL)-2H-TETRAZOLE CAS#: 16687-60-8 [m.chemicalbook.com]
Application Notes and Protocols: Tetrazole Compounds in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antibacterial and antifungal applications of tetrazole-based compounds. It includes a summary of their activity, detailed experimental protocols for their evaluation, and diagrams of their potential mechanisms of action.
Introduction
Tetrazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability of drug candidates.[1] This has led to their incorporation into various therapeutic agents, including antibacterial and antifungal drugs.[2][3] Clinically used examples include the second-generation cephalosporin antibiotics Cefamandole and Ceftezole, and the oxazolidinone antibiotic Tedizolid.[4][5][6] This document outlines the antimicrobial applications of novel tetrazole derivatives, providing quantitative data and detailed experimental protocols for researchers in the field.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various tetrazole derivatives against a range of bacterial and fungal pathogens. This data is compiled from recent studies and is intended to provide a comparative overview of the antimicrobial efficacy of these compounds.
Table 1: Antibacterial Activity of Tetrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference Compound(s) | Source(s) |
| Imide-tetrazole 1 | 0.8 (T5592) | - | 1.6 | - | Ciprofloxacin | [5] |
| Imide-tetrazole 2 | 0.8 (T5591) | - | 3.2 | - | Ciprofloxacin | [5] |
| Imide-tetrazole 3 | 0.8 (T5592) | - | 0.8 | - | Ciprofloxacin | [5] |
| Benzimidazole-tetrazole e1 | 18.7 | 1.2 | - | - | Azithromycin | [4][6] |
| Benzimidazole-tetrazole b1 | 25.2 | 1.3 | - | - | Azithromycin | [4][6] |
| Benzimidazole-tetrazole c1 | 21.6 | 1.8 | - | - | Azithromycin | [4][6] |
| D-Ribofuranosyl Tetrazole 1c | 13.37 µM | - | 15.06 µM | - | Chloramphenicol (19.34 µM), Ampicillin (28.62 µM) | [7][8] |
| D-Ribofuranosyl Tetrazole 5c | 13.37 µM | - | 15.06 µM | - | Chloramphenicol (19.34 µM), Ampicillin (28.62 µM) | [7][8] |
| D-Ribofuranosyl Tetrazole 3c | - | - | - | 26.46 µM | Chloramphenicol (38.68 µM), Ampicillin (28.62 µM) | [7] |
| D-Ribofuranosyl Tetrazole 4c | - | - | - | 27.70 µM | Chloramphenicol (38.68 µM), Ampicillin (28.62 µM) | [7] |
Table 2: Antifungal Activity of Tetrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei | Reference Compound | Source(s) | |---|---|---|---|---|---| | Benzimidazole-tetrazole e1 | >8.1 | - | 15.6 | - | Fluconazole (8.1) |[4][6] | | Benzimidazole-tetrazole b1 | >8.1 | - | 18.4 | - | Fluconazole (8.1) |[4][6] | | Benzimidazole-tetrazole d1 | 7.4 | >8.1 | - | - | Fluconazole (8.1) |[4][6] | | Tetrazole derivative 51 | Highly Active | - | - | - | Itraconazole, Fluconazole |[2] | | Tetrazole derivative 52 | Highly Active | - | - | - | Itraconazole, Fluconazole |[2] |
Mechanisms of Action
Several mechanisms have been proposed for the antimicrobial action of tetrazole compounds. These primarily involve the inhibition of essential microbial enzymes.
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Certain imide-tetrazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, recombination, and repair, making them excellent targets for antibacterial agents. The inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by tetrazole compounds.
-
Inhibition of Fungal 14-α Demethylase (CYP51): Some benzimidazole-tetrazole derivatives exhibit antifungal activity by inhibiting the enzyme 14-α demethylase (CYP51).[4] This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of fungal 14-α demethylase (CYP51) by tetrazole compounds.
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial properties of tetrazole compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M07-A9 for bacteria and M27-A2 for yeasts.[4][6]
Materials:
-
Test tetrazole compounds
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli) or fungal strains (Candida spp.)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Azithromycin, Ciprofloxacin) or antifungal (e.g., Fluconazole)
-
Negative control (broth only)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test tetrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI) directly in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (inoculum with standard antimicrobial) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential toxicity of the tetrazole compounds against mammalian cell lines.[4]
Materials:
-
Test tetrazole compounds
-
Mammalian cell line (e.g., L929 fibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare dilutions of the test tetrazole compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control.
-
Conclusion
Tetrazole-containing compounds represent a promising class of antimicrobial agents with demonstrated efficacy against a variety of bacterial and fungal pathogens. Their versatile chemical nature allows for the synthesis of diverse derivatives with potentially improved activity and pharmacological profiles. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of novel anti-infective therapies. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. longdom.org [longdom.org]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(4-Nitrophenyl)-1H-tetrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure all reagents are pure and dry, especially the solvent. - Increase reaction time and/or temperature according to the chosen protocol. - Verify the activity of the catalyst if one is being used. |
| Inefficient stirring. | - Use a more efficient stirring method to ensure the reaction mixture is homogeneous, especially for heterogeneous reactions. | |
| Degradation of reagents. | - Use fresh sodium azide and triethyl orthoformate. Sodium azide can be sensitive to moisture. | |
| Formation of Side Products | Isomeric impurities (e.g., 2-(4-nitrophenyl)-2H-tetrazole). | - The formation of the 2-substituted isomer is a common side reaction. The ratio of 1- to 2-isomers can be influenced by the solvent and catalyst. Experiment with different solvent systems (e.g., acetic acid, DMF, or solvent-free conditions). |
| Unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine. | |
| Difficulty in Product Purification | Co-precipitation of inorganic salts. | - After the reaction, ensure the product is thoroughly washed with water to remove any residual sodium azide and other inorganic salts before recrystallization. |
| Oily product instead of solid. | - This may indicate the presence of impurities. Try triturating the crude product with a non-polar solvent like hexane or ether to induce crystallization. Recrystallization from a suitable solvent such as ethanol is also recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method involves the reaction of 4-nitroaniline with triethyl orthoformate and sodium azide in a suitable solvent, often with a catalyst.[2][3][4] This one-pot synthesis is generally efficient and straightforward.
Q2: What is the role of triethyl orthoformate in the reaction?
A2: Triethyl orthoformate reacts with the primary amine (4-nitroaniline) to form an intermediate imidate, which then reacts with hydrazoic acid (formed in situ from sodium azide) to undergo cyclization and form the tetrazole ring.
Q3: Can I use other orthoesters besides triethyl orthoformate?
A3: Yes, other orthoesters like trimethyl orthoformate can also be used in this reaction.[3][5]
Q4: What are the advantages of using a catalyst in this synthesis?
A4: Catalysts can significantly improve the reaction rate and yield.[6] They can allow for milder reaction conditions, such as lower temperatures and shorter reaction times, and can also be more environmentally friendly.[4][6] Some catalysts can also be recycled and reused.[6]
Q5: What safety precautions should I take when working with sodium azide?
A5: Sodium azide is highly toxic and can be explosive, especially when heated or in contact with acids (which can generate highly toxic and explosive hydrazoic acid). Always handle sodium azide with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with heavy metals and acids.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (4-nitroaniline).[7]
Q7: What is the typical work-up procedure for this reaction?
A7: A common work-up procedure involves cooling the reaction mixture, pouring it into water to precipitate the crude product, and then collecting the solid by filtration.[3] The crude product is then washed with water to remove inorganic impurities and purified, typically by recrystallization from a solvent like ethanol.[1]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for 1-Substituted Tetrazoles
| Starting Material | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroaniline | Triethyl orthoformate, Sodium azide | Yb(OTf)₃ | - | 100-110 | 3-5 | 92 | [2] |
| 4-Nitroaniline | Trimethyl orthoformate, Sodium azide | - | Acetic Acid | 90 | 3 | 83 | [5] |
| Aniline | Triethyl orthoformate, Sodium azide | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Water | 40 | - | High | [4] |
| 4-Chloroaniline | Triethyl orthoformate, Sodium azide | Ag/Sodium Borosilicate | - | 120 | 3 | High | [6] |
| Nitrobenzene | Triethyl orthoformate, Sodium azide, NaBH₄ | Pd(II)-polysalophen coated magnetite NPs | Water | Reflux | - | 94 (conversion) | [1] |
Experimental Protocols
Method 1: Catalytic Synthesis using Ytterbium Triflate (Yb(OTf)₃)
This method describes the synthesis of this compound from 4-nitroaniline using a Lewis acid catalyst.
Materials:
-
4-Nitroaniline
-
Triethyl orthoformate
-
Sodium azide
-
Ytterbium triflate (Yb(OTf)₃)
Procedure:
-
In a round-bottom flask, mix 4-nitroaniline (1 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.5 mmol), and a catalytic amount of Yb(OTf)₃ (typically 1-5 mol%).
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Heat the mixture at 100-110 °C with stirring for 3-5 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
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After completion, cool the reaction mixture to room temperature.
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Add water to the flask to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash thoroughly with water.
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Recrystallize the crude product from ethanol to obtain pure this compound.
Method 2: Synthesis in Acetic Acid
This protocol details a catalyst-free approach using acetic acid as the solvent.
Materials:
-
4-Nitroaniline
-
Trimethyl orthoformate
-
Sodium azide
-
Acetic acid
Procedure:
-
To a 50-mL round-bottomed flask equipped with a magnetic stirrer, add 4-nitroaniline (1.0 equiv.), sodium azide (3.0 equiv.), and trimethyl orthoformate (10.0 equiv.).
-
Place the flask in an oil bath preheated to 90 °C.
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Add acetic acid (e.g., 10 mL) to the mixture and stir for 3 hours.
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Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into distilled water (e.g., 200 mL).
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Collect the resulting precipitate by filtration.
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Wash the solid with water and dry to yield the crude product.
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Purify the product by recrystallization from a suitable solvent.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.org.za [scielo.org.za]
Technical Support Center: Purification of 1-(4-Nitrophenyl)-1H-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Nitrophenyl)-1H-tetrazole. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method often depends on the scale of the reaction and the nature of the impurities present.
Q2: Which solvents are recommended for the recrystallization of this compound?
While a specific solvent for this compound is not extensively documented, suitable crystals of the compound have been obtained, suggesting recrystallization is a viable method. For similar aryl-tetrazole compounds, ethanol is a commonly used solvent for recrystallization. A general approach is to dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
Q3: Can column chromatography be used to purify this compound?
Yes, column chromatography is a suitable technique for the purification of tetrazole derivatives. For compounds with similar polarity, a silica gel column with a solvent system such as a mixture of petroleum ether and ethyl acetate (e.g., 80:20 followed by 60:40) has been used effectively to separate isomers.[1] The optimal solvent system for this compound would need to be determined empirically, for example, by using thin-layer chromatography (TLC).
Q4: What are the potential impurities in a crude sample of this compound?
Common impurities can include:
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Unreacted starting materials: Primarily 4-nitroaniline if the synthesis involves its reaction with a source of azide.
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Isomeric byproduct: The formation of the corresponding 2-substituted isomer, 2-(4-Nitrophenyl)-2H-tetrazole, is a common side reaction in the synthesis of 1-substituted tetrazoles.
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Side products from starting materials: For instance, the formation of bis(4-nitrophenyl)amine from the self-condensation of 4-nitroaniline under certain reaction conditions.
-
Residual solvents: Solvents used in the reaction or initial work-up, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can be difficult to remove completely.[2]
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) can also be effective. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Crystallization is incomplete. | After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal formation. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. |
Problem 2: Oily product obtained instead of crystals.
| Possible Cause | Troubleshooting Step |
| Presence of impurities that inhibit crystallization. | Attempt to purify a small sample by column chromatography to remove the impurities before recrystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils. |
| Inappropriate solvent. | Screen for a different recrystallization solvent or solvent system. |
Problem 3: Product is not pure after a single purification step (e.g., presence of isomers).
| Possible Cause | Troubleshooting Step |
| Recrystallization is not effective in separating isomers. | Isomers often have very similar solubilities. Column chromatography is generally more effective for separating isomeric compounds. |
| Inadequate separation during column chromatography. | Optimize the solvent system for column chromatography by testing different solvent polarities using TLC to achieve better separation between the spots of the desired product and impurities. A slower flow rate and a longer column can also improve resolution. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
General Column Chromatography Protocol
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Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a petroleum ether/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of 1-Aryl-Tetrazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Phenyl-1H-tetrazole | C₇H₆N₄ | 146.15 | 65-67 |
| This compound | C₇H₅N₅O₂ | 191.15 | 190-240 (decomposes) [3] |
| 1-(4-Chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | 180.60 | 120-122 |
| 1-(4-Methoxyphenyl)-1H-tetrazole | C₈H₈N₄O | 176.18 | 103-105 |
Note: Data for analogous compounds are provided for comparison. The melting point of this compound is reported as a decomposition range.[3]
Mandatory Visualization
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical decision-making workflow for troubleshooting the purification of this compound.
References
challenges in the scale-up synthesis of 1-(4-Nitrophenyl)-1h-tetrazole
Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)-1h-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up operations.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Inactive reagents. 3. Suboptimal reaction temperature. 4. Catalyst inefficiency. | 1. Extend the reaction time and monitor progress using TLC. 2. Ensure the aniline is pure and the sodium azide has been stored correctly in a dry environment. Use fresh triethyl orthoformate. 3. For the synthesis from 4-nitroaniline, a temperature of around 90-120°C is often optimal.[1][2] 4. If using a catalyst, ensure it is properly activated and not poisoned. Consider screening different catalysts. |
| Formation of side products/impurities | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of moisture can lead to the formation of undesired byproducts. 3. Incorrect stoichiometry of reactants. | 1. Carefully control the reaction temperature. A lower temperature with a longer reaction time may be beneficial. 2. Ensure all reagents and solvents are anhydrous. 3. Precisely measure all reactants. An excess of one reactant can lead to side reactions. |
| Difficulty in product isolation and purification | 1. The product is highly soluble in the work-up solvent. 2. The product has a similar polarity to the starting materials or byproducts, making chromatographic separation difficult. 3. Oily product instead of a crystalline solid. | 1. After acidification, cool the aqueous solution in an ice bath to maximize precipitation. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. 2. Recrystallization is a preferred method for purification.[3] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane). 3. Ensure complete removal of the solvent. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Safety concerns during scale-up | 1. Use of sodium azide, which is highly toxic and can form explosive hydrazoic acid (HN3). 2. Potential for thermal runaway in an exothermic reaction. 3. The tetrazole product itself may be explosive. | 1. Extreme caution is required when handling sodium azide. [4] Avoid contact with acids, which liberates highly toxic and explosive hydrazoic acid.[4] Do not use metal spatulas.[4] Consider alternative azide-free synthesis routes for large-scale production. 2. Scale up the reaction in stages. Use a reactor with good temperature control and an emergency quenching plan. 3. Handle the final product with care, avoiding shock and friction. Store in a cool, well-ventilated area. |
| What is the most common method for synthesizing 1-aryl-1H-tetrazoles? | The most prevalent method involves the reaction of a primary amine (aniline derivative) with an orthoester, such as triethyl orthoformate, and sodium azide.[2] This one-pot synthesis is widely used due to its efficiency.[2] | |
| Are there safer alternatives to using sodium azide for this synthesis? | Yes, an azide-free method has been developed that uses diformylhydrazine to react with a diazonium salt derived from the corresponding aniline. This method is considered much safer and more amenable to scale-up. | |
| How can I monitor the progress of the reaction? | Thin-layer chromatography (TLC) is a suitable method for monitoring the disappearance of the starting aniline and the appearance of the product. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 1-substituted-1H-tetrazoles from various anilines using triethyl orthoformate and sodium azide, providing a comparative overview.
| Substituent on Aniline | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitro | Acetic Acid | 90 | 3 | Not specified for this specific compound, but generally good to excellent yields are reported for this method. | [2] |
| 4-Chloro | ASBN | 120 | 3 | 95 | [1] |
| 4-Methyl | ASBN | 120 | 3 | 92 | [1] |
| 4-Methoxy | ASBN | 120 | 3 | 90 | [1] |
| 3-Nitro | ASBN | 120 | 3 | 88 | [1] |
| Unsubstituted | Fe3O4@SiO2-Im[Br]-SB-Cu(II) | 40 | - | 97 | [5] |
ASBN: Silver nanoparticles on sodium borosilicate
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Azide
This protocol is based on the general method for the synthesis of 1-substituted-1H-tetrazoles.
Materials:
-
4-Nitroaniline
-
Sodium Azide (NaN₃) - EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE
-
Triethyl orthoformate
-
Glacial Acetic Acid (or another suitable catalyst/solvent system)
-
Hydrochloric Acid (HCl) for work-up
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (1.0 equivalent).
-
Sequentially add sodium azide (1.5 - 3.0 equivalents) and triethyl orthoformate (2.5 - 5.0 equivalents).[2]
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Heat the reaction mixture to 90°C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 3 hours).[2]
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of ~2 to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
If the product does not fully precipitate, extract the aqueous layer with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Safer, Azide-Free Synthesis of 1-Aryl-1H-tetrazoles
This protocol outlines a safer alternative that avoids the use of sodium azide.
Materials:
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diformylhydrazine
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Procedure:
-
Diazonium Salt Formation:
-
Suspend 4-nitroaniline hydrochloride in water and add concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the mixture for 1 hour at 0-5°C to obtain a clear solution of the diazonium salt.
-
-
Tetrazole Formation:
-
In a separate reactor, dissolve diformylhydrazine in a 10% aqueous sodium carbonate solution and cool to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the diformylhydrazine solution, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).
-
-
Work-up and Isolation:
-
Acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide [mdpi.com]
- 3. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 4. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance [ouci.dntb.gov.ua]
- 5. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 1-(4-Nitrophenyl)-1H-tetrazole in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(4-Nitrophenyl)-1H-tetrazole (NPT) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound (NPT)?
A1: this compound (NPT) is a compound with poor aqueous solubility. It is generally considered insoluble in water but is soluble in dimethyl sulfoxide (DMSO). This low aqueous solubility can present significant challenges in biological assays that are conducted in aqueous buffer systems.
Q2: Why is the solubility of NPT a critical issue in biological assays?
A2: Poor solubility of a test compound like NPT can lead to several problems in biological assays, including:
-
Precipitation: The compound may precipitate out of the assay medium, leading to an inaccurate concentration and unreliable results.
-
Reduced Bioavailability: Only the dissolved compound is available to interact with the biological target.
-
Inaccurate Potency Measurement: Underestimation of the compound's true biological activity.
-
Assay Interference: Undissolved particles can interfere with assay readouts, for example, by scattering light in absorbance-based assays.
Q3: What are the initial steps to prepare a stock solution of NPT?
A3: The recommended first step is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the final working concentration in the aqueous assay buffer or cell culture medium. It is crucial to visually inspect for any precipitation upon dilution.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in most cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), although some robust cell lines may tolerate up to 1%.[1][2][3] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on the specific cell line being used.
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the NPT stock solution in aqueous buffer or media.
This is a common issue due to the low aqueous solubility of NPT. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Solution 1: Optimize Co-solvent (DMSO) Concentration
The most straightforward approach is to use DMSO as a co-solvent. The key is to find a balance between solubilizing the compound and minimizing solvent toxicity.
-
Recommendation: Prepare a high-concentration stock of NPT in 100% DMSO (e.g., 10-50 mM). When preparing working solutions, perform serial dilutions in your aqueous assay buffer. Ensure vigorous mixing after each dilution step. It is crucial to keep the final DMSO concentration in your assay below the tolerance limit of your biological system (typically ≤0.5%).[1][2][3]
Solubility of NPT in DMSO/Water Mixtures (Estimated)
| DMSO Concentration (% v/v) | Estimated NPT Solubility | Remarks |
| 100 | High | Suitable for initial stock solution. |
| 10 | Moderate | May be suitable for intermediate dilutions. |
| 1 | Low | High risk of precipitation. |
| ≤0.5 | Very Low | Likely to precipitate at higher NPT concentrations. |
Note: This table provides estimated solubility characteristics. It is essential to experimentally determine the solubility of NPT in your specific buffer system.
Solution 2: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like NPT in their central cavity, thereby increasing their aqueous solubility.[4][5] Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Recommendation: Prepare an aqueous solution of β-cyclodextrin or HP-β-CD. The NPT, dissolved in a minimal amount of an organic solvent like DMSO, can then be added to the cyclodextrin solution with vigorous stirring to facilitate the formation of an inclusion complex.
Experimental Workflow for Solubilization using Co-solvents
References
optimizing reaction conditions for the N-arylation of tetrazoles
Welcome to the technical support center for the N-arylation of tetrazoles. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of tetrazoles in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: I am not observing any significant formation of my desired N-arylated tetrazole. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The choice of catalyst is critical. For copper-catalyzed reactions, ensure the copper source (e.g., CuI, Cu(OAc)2) is of high purity and handled under appropriate conditions to prevent oxidation. For palladium-catalyzed couplings, the ligand plays a crucial role in stabilizing the active catalytic species.[1][2][3] Consider screening different ligands if you suspect catalyst decomposition. In some cases, a metal-free approach using reagents like diaryliodonium salts can be an effective alternative.[4][5]
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Inappropriate Base or Solvent: The base and solvent system can significantly impact the reaction rate. A base that is too weak may not sufficiently deprotonate the tetrazole, while an overly strong base can lead to side reactions. Similarly, the solvent should be chosen to ensure solubility of all reactants and compatibility with the catalytic system. It is advisable to perform a small-scale screen of different bases and solvents.
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider incrementally increasing the temperature. However, be aware that excessive heat can lead to catalyst decomposition or undesired side products.
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Poor Quality of Starting Materials: Ensure that your tetrazole and arylating agent are pure. Impurities can poison the catalyst or participate in side reactions. The arylating agent's reactivity is also a key factor; aryl halides with electron-withdrawing groups are generally more reactive in nucleophilic aromatic substitution, while arylboronic acids are effective in Chan-Lam couplings.[5][6]
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
-
Question: My reaction is producing a mixture of N1 and N2-arylated tetrazoles. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the N-arylation of 5-substituted tetrazoles is a significant challenge, as the tetrazole anion can be alkylated at either the N1 or N2 position.[7][8]
-
Steric Hindrance: The steric bulk of the substituent at the 5-position of the tetrazole and on the arylating agent can influence the regioselectivity. Generally, bulkier substituents tend to favor the formation of the less sterically hindered N2-isomer.
-
Catalyst and Ligand Effects: The choice of catalyst and ligand can have a profound effect on regioselectivity. For instance, certain copper-diamine ligand complexes have been shown to favor N2-arylation.[2][3] It is recommended to consult the literature for catalytic systems known to provide high regioselectivity for your specific class of substrates. Some modern methods, such as those using Al(OTf)3 with diazo compounds or Bu4NI with aryl diacyl peroxides, have been developed specifically to achieve high N2-selectivity.[5][9][10][11]
-
Reaction Conditions: Temperature and solvent can also play a role in directing the regioselectivity. Sometimes, thermodynamic versus kinetic control can be influenced by the reaction temperature. Running the reaction at a lower temperature may favor the formation of the kinetic product, while higher temperatures might allow for equilibration to the thermodynamic product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for N-arylation of tetrazoles?
A1: The most common catalytic systems involve copper or palladium.
-
Copper-catalyzed reactions (Chan-Lam Coupling): These typically employ a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)2, Cu2O) often in the presence of a ligand, such as a diamine or phenanthroline derivative.[2][3] The arylating agent is commonly an arylboronic acid.
-
Palladium-catalyzed reactions (Buchwald-Hartwig Amination): These reactions use a palladium precursor (e.g., Pd2(dba)3) and a phosphine ligand with an aryl halide or triflate as the arylating agent.[12]
-
Metal-free methods: Recently, metal-free conditions have been developed, utilizing reagents like diaryliodonium salts or aryl diacyl peroxides, which can offer advantages in terms of cost and toxicity.[4][5]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the pKa of the tetrazole and the reaction mechanism.
-
For copper-catalyzed couplings with arylboronic acids, inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used.
-
For palladium-catalyzed couplings , stronger bases such as NaOtBu or K3PO4 are often required.
-
It is crucial to ensure the base is compatible with the functional groups present in your starting materials. A preliminary small-scale screen of bases is often a good starting point.
Q3: Can I perform the N-arylation under microwave irradiation?
A3: Yes, microwave irradiation can be a valuable tool for accelerating the N-arylation of tetrazoles. It can significantly reduce reaction times and in some cases, improve yields. However, it is important to carefully optimize the temperature and irradiation time to avoid decomposition of the starting materials, products, or catalyst.
Data Presentation
Table 1: Comparison of Catalytic Systems for N2-Arylation of 5-Phenyltetrazole
| Catalyst System | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OAc)2 (10 mol%) | Phenylboronic acid | - | Dichloromethane | Room Temp | Moderate | [6] |
| Al(OTf)3 (10 mol%) | Phenyldiazoacetate | - | Dichloromethane | 40 | High | [9][10] |
| None (Metal-free) | Diphenyliodonium triflate | K3PO4 | Dichloroethane | 80 | High | [4] |
| Bu4NI (20 mol%) | Benzoyl peroxide | - | Dichloroethane | 80 | High | [5] |
Note: Yields are reported as "High" or "Moderate" as specific quantitative data for a single substrate under varied conditions is often spread across multiple publications. Researchers should consult the primary literature for detailed yields with specific substrates.
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of a 5-Substituted Tetrazole with an Arylboronic Acid
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 5-substituted tetrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), copper salt (e.g., Cu(OAc)2, 10 mol%), and base (e.g., K2CO3, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the appropriate solvent (e.g., Dichloromethane, Dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated tetrazole.
Visualizations
Caption: A troubleshooting workflow for the N-arylation of tetrazoles.
Caption: Logical flow for optimizing reaction conditions.
References
- 1. Direct C-H arylation and alkenylation of 1-substituted tetrazoles: phosphine as stabilizing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
side reactions and byproduct formation in 1-(4-Nitrophenyl)-1h-tetrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-nitrophenyl)-1H-tetrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method involving 4-nitroaniline, a one-carbon electrophile (e.g., triethyl orthoformate), and an azide source (e.g., sodium azide).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. The presence of a strong electron-withdrawing group like the nitro group on the aniline can sometimes necessitate more forcing conditions compared to electron-rich anilines. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material (4-nitroaniline) is consumed. - Increase reaction temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for any decomposition of starting materials or product. Temperatures around 100-120°C are often employed.[1] |
| 2. Ineffective catalyst or acidic medium: The reaction often requires an acidic catalyst (e.g., glacial acetic acid) to proceed efficiently. The absence or insufficient amount of acid can lead to a sluggish or stalled reaction. | - Ensure proper acidification: If using glacial acetic acid as a solvent, ensure it is of high purity. If using it as a catalyst, ensure the correct molar ratio is used. Some protocols utilize other Lewis or Brønsted acids, and their effectiveness should be evaluated. | |
| 3. Poor quality of reagents: Impurities in the starting materials (4-nitroaniline, triethyl orthoformate, sodium azide) can inhibit the reaction. | - Use high-purity reagents: Ensure all starting materials are of high purity and are dry. Triethyl orthoformate can hydrolyze over time, so using a freshly opened bottle or distilled reagent is recommended. | |
| Formation of a Significant Amount of Byproducts | 1. Side reactions of triethyl orthoformate: Triethyl orthoformate can undergo side reactions, especially at elevated temperatures or in the presence of moisture, leading to the formation of ethyl formate and ethanol. | - Control reaction temperature: Avoid excessively high temperatures, as this can promote the decomposition of triethyl orthoformate. - Ensure anhydrous conditions: Conduct the reaction under a dry atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize hydrolysis of the orthoformate. |
| 2. Formation of isomeric tetrazoles: While the reaction of anilines with triethyl orthoformate and sodium azide generally yields the 1-substituted tetrazole, the formation of the 2-substituted isomer is a possibility, though often in minor amounts. | - Purification: Careful purification by recrystallization or column chromatography is necessary to separate the desired 1-isomer from any isomeric byproducts. Characterization by NMR spectroscopy is crucial for confirming the substitution pattern. | |
| 3. Azide-related side reactions: Sodium azide can be a source of side reactions, especially if hydrazoic acid (HN₃) is formed in situ in acidic media. Hydrazoic acid is volatile and highly toxic. | - Control stoichiometry: Use the appropriate stoichiometry of sodium azide as specified in the protocol. An excess of azide may not necessarily improve the yield and can complicate the workup. - Proper workup: Quench the reaction mixture carefully to neutralize any unreacted azide. | |
| Difficult Purification of the Final Product | 1. Co-precipitation of starting materials or byproducts: The desired product may co-precipitate with unreacted 4-nitroaniline or other byproducts, making purification by simple filtration challenging. | - Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is often effective for purifying the product. - Column chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A solvent system should be chosen based on TLC analysis. |
| 2. Product is an oil or does not crystallize: The crude product may be obtained as an oil, which can be difficult to handle and purify. | - Trituration: Triturating the oil with a non-polar solvent (e.g., hexane, diethyl ether) can sometimes induce crystallization. - Solvent evaporation with a solid support: Dissolving the oil in a volatile solvent and then adding silica gel, followed by evaporation of the solvent, can result in a free-flowing powder that can be more easily purified by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and efficient method is the one-pot reaction of 4-nitroaniline with triethyl orthoformate and sodium azide, often in the presence of an acid catalyst such as glacial acetic acid.[2]
Q2: Why is an acid catalyst often used in this synthesis?
A2: The acid catalyst protonates the intermediate formed from the reaction of 4-nitroaniline and triethyl orthoformate, making it more susceptible to nucleophilic attack by the azide ion, thereby facilitating the cyclization to form the tetrazole ring.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The primary safety concern is the use of sodium azide. Sodium azide is highly toxic and can form explosive heavy metal azides. It can also generate highly toxic and explosive hydrazoic acid in the presence of acid. Therefore, this reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction workup should include a quenching step to safely destroy any residual azide.
Q4: How does the electron-withdrawing nitro group affect the reaction?
A4: The electron-withdrawing nature of the nitro group deactivates the amino group of 4-nitroaniline, which can make the initial reaction with triethyl orthoformate slower compared to anilines with electron-donating groups. However, the electron-withdrawing group on the resulting intermediate is thought to facilitate the final cyclization step.[3]
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons on the phenyl ring, typically as two doublets in the aromatic region, and a singlet for the tetrazole proton. In the ¹³C NMR spectrum, characteristic signals for the carbon atoms of the phenyl ring and the tetrazole ring would be observed. The IR spectrum would show characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and the tetrazole ring.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of 1-aryl-1H-tetrazoles, including derivatives with electron-withdrawing groups like the nitro group. Please note that specific yields can vary based on the exact experimental setup and scale.
| Starting Aniline | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroaniline | Cu nano-particle/Solvent-free | 100 | - | High | [1] |
| 4-Chloroaniline | Acetic Acid | 80-90 | 5-6 | 85-90 | [2] |
| Various Anilines | Yb(OTf)₃ | Reflux | 2-5 | 82-95 | [4] |
| Various Anilines | Fe₃O₄@SiO₂/Salen Cu(II) | 100 | 1-3 | 90-97 | [5] |
Experimental Protocols
General Procedure for the Synthesis of this compound:
This protocol is a generalized procedure based on common methods for the synthesis of 1-aryl-1H-tetrazoles. Researchers should optimize the conditions for their specific setup.
Materials:
-
4-Nitroaniline
-
Triethyl orthoformate
-
Sodium azide
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Glacial acetic acid
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Ethyl acetate
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Hexane
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Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (1.0 eq).
-
Add glacial acetic acid to the flask to act as the solvent and catalyst.
-
To this suspension, add triethyl orthoformate (1.2-1.5 eq) and sodium azide (1.1-1.3 eq) sequentially. Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC until the 4-nitroaniline is consumed (typically 4-8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol or hexane to remove soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane).
-
Dry the purified product under vacuum to obtain this compound as a solid.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
troubleshooting guide for the spectroscopic analysis of nitrophenyl tetrazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrophenyl tetrazoles.
Frequently Asked Questions (FAQs)
UV-Vis Spectroscopy
Question: Why is my UV-Vis spectrum showing no significant absorbance in the 200-400 nm range?
Answer: Unsubstituted tetrazoles typically absorb below 200 nm. However, the presence of the nitrophenyl group should shift the absorbance to a higher wavelength. If you are not observing this, consider the following:
-
Concentration: Your sample may be too dilute. Prepare a more concentrated solution and re-run the analysis.
-
Solvent Cutoff: Ensure your solvent is not absorbing in the same region as your compound. For example, some grades of ethanol have a UV cutoff around 210 nm.[1] Use a high-purity spectroscopic grade solvent and run a baseline with the solvent alone.
-
Compound Stability: Nitrophenyl tetrazoles can be sensitive to light and pH. Ensure your sample has not degraded.
Question: I am observing a shift in the λmax of my nitrophenyl tetrazole compared to literature values. What could be the cause?
Answer: Shifts in the maximum absorbance (λmax) can be attributed to several factors:
-
Solvent Effects: The polarity of the solvent can influence the electronic transitions. A change in solvent can lead to a bathochromic (red) or hypsochromic (blue) shift. For aromatic compounds, a bathochromic shift is common with increasing solvent polarity.[2]
-
pH: The protonation state of the tetrazole ring can alter the electronic structure and thus the UV-Vis spectrum. Ensure the pH of your solution is controlled and consistent.
-
Tautomerism: Tetrazoles can exist as N1-H and N2-H tautomers. The equilibrium between these forms can be solvent-dependent and may affect the UV-Vis spectrum.[3]
Question: My baseline is noisy and drifting. How can I improve it?
Answer: A noisy or drifting baseline can be caused by several issues:
-
Instrument Warm-up: Ensure the spectrophotometer has been allowed to warm up for the manufacturer's recommended time.
-
Stray Light: This can be caused by damaged cuvettes or faulty seals in the instrument.[4] Inspect your cuvette for scratches and ensure it is properly placed in the holder.
-
Lamp Instability: The instrument's lamp may be nearing the end of its life.
NMR Spectroscopy
Question: I am having trouble assigning the peaks in the ¹H NMR spectrum of my nitrophenyl tetrazole. Can you provide some guidance?
Answer: For a compound like 5-(4-nitrophenyl)-1H-tetrazole, you can expect the following:
-
Aromatic Protons: The protons on the nitrophenyl ring will typically appear as two doublets in the downfield region (around 8.3-8.4 ppm in DMSO-d6), due to the electron-withdrawing nature of the nitro and tetrazole groups.[5]
-
Tetrazole NH Proton: The N-H proton of the tetrazole ring can be a broad singlet and its chemical shift is highly dependent on the solvent and concentration. It may also exchange with residual water in the solvent, leading to a very broad or even absent peak.
Question: The integration of my aromatic protons is not as expected. What could be the reason?
Answer:
-
Impurity: The presence of impurities with signals in the aromatic region can affect the integration.
-
Relaxation Times: For quantitative NMR, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1) to allow for complete relaxation of all protons.[6]
-
Overlapping Peaks: If the peaks are not well-resolved, the integration can be inaccurate.
Question: I see more than the expected number of signals in my ¹³C NMR spectrum. Why?
Answer:
-
Tautomers: The presence of both N1-H and N2-H tautomers can lead to two sets of signals for the tetrazole ring carbons and the attached phenyl carbons. The ratio of these tautomers can be influenced by the solvent.
-
Impurities: Solvent peaks or impurities from the synthesis can give extra signals.
Mass Spectrometry
Question: What are the expected fragmentation patterns for nitrophenyl tetrazoles in ESI-MS?
Answer: The fragmentation of 5-substituted 1H-tetrazoles is often different in positive and negative ion modes:
-
Positive Ion Mode: A characteristic loss of hydrazoic acid (HN₃, 43 Da) is common.[7]
-
Negative Ion Mode: The elimination of a nitrogen molecule (N₂, 28 Da) is frequently observed.[7]
-
Nitrophenyl Group: You can also expect fragmentation of the nitrophenyl group, such as the loss of NO₂ (46 Da).
Question: I am not seeing the molecular ion peak. What should I do?
Answer:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique and should generally show the molecular ion ([M+H]⁺ or [M-H]⁻). If you are using a harder ionization technique like electron impact (EI), the molecular ion may be unstable and fragment immediately.
-
In-source Fragmentation: Even with ESI, in-source fragmentation can occur if the cone voltage is too high. Try reducing the cone voltage.
-
Sample Purity: The compound of interest may not be present in sufficient quantities.
FTIR Spectroscopy
Question: What are the key characteristic peaks for a nitrophenyl tetrazole in an FTIR spectrum?
Answer: You should look for the following characteristic absorption bands:
-
N-H Stretch: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching of the tetrazole ring.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
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Tetrazole Ring Vibrations: A series of bands between 900-1600 cm⁻¹ are characteristic of the tetrazole ring skeletal vibrations. Specifically, vibrations for the free tetrazole group can be found at 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹.[8]
-
C=C Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region.
Question: My peaks are very broad and poorly resolved. How can I improve the spectral quality?
Answer:
-
Sample Preparation: If using a KBr pellet, ensure the sample is finely ground and thoroughly mixed with the KBr powder. The pellet should be transparent.[9] For ATR-FTIR, ensure good contact between the sample and the crystal.
-
Moisture: KBr is hygroscopic. Moisture in the sample or KBr can lead to a broad O-H band around 3400 cm⁻¹, which can obscure the N-H stretch. Dry your sample and KBr thoroughly.
-
Atmospheric Compensation: Water vapor and CO₂ in the atmosphere can interfere with the spectrum. Perform a background scan shortly before running your sample.
Quantitative Data Summary
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-(4-Nitrophenyl)-1H-tetrazole in DMSO-d6.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 8.30 (d, J=8.4 Hz, 2H) | 127.6 |
| Aromatic CH | 8.39 (d, J=8.8 Hz, 2H) | 129.1 |
| Aromatic C-NO₂ | - | 149.5 |
| Aromatic C-Tetrazole | - | 131.0 |
| Tetrazole C5 | - | Not specified in search results |
| Tetrazole NH | Not consistently observed | - |
Data synthesized from reference[5]. Note that the NH proton is often broad and may not be observed.
Table 2: Common Mass Spectrometry Fragments for 5-Substituted Tetrazoles.
| Ionization Mode | Neutral Loss | Mass Lost (Da) | Description |
| Positive (ESI) | HN₃ | 43 | Elimination of hydrazoic acid |
| Negative (ESI) | N₂ | 28 | Elimination of dinitrogen |
Based on information from[7].
Table 3: Key FTIR Absorption Bands (cm⁻¹) for Nitrophenyl Tetrazoles.
| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Tetrazole) | 3000 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | > 3000 | Medium |
| NO₂ Asymmetric Stretch | ~1520 | Strong |
| NO₂ Symmetric Stretch | ~1350 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Tetrazole Ring Vibrations | 900 - 1600 | Medium to Weak |
Compiled from general FTIR correlation tables and data on tetrazoles.[8][10]
Experimental Protocols
General Protocol for UV-Vis Spectroscopy
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the desired wavelength range (e.g., acetonitrile, methanol, or water). The solvent should not absorb UV radiation in the same region as the sample.[2]
-
Sample Preparation: Accurately weigh a small amount of the nitrophenyl tetrazole and dissolve it in the chosen solvent to make a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution to prepare a working solution with an expected absorbance between 0.1 and 1.0.
-
Baseline Correction: Fill a clean quartz cuvette with the solvent and place it in the reference beam path. Fill another cuvette with the same solvent and place it in the sample beam path. Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample holder and acquire the absorbance spectrum.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitrophenyl tetrazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 seconds for quantitative measurements to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
General Protocol for ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the nitrophenyl tetrazole (approximately 10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.[11] The solution should be free of non-volatile salts.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Analysis: Infuse the sample solution into the mass spectrometer via direct injection or through an LC system. Acquire data in both positive and negative ion modes over a mass range that includes the expected molecular weight of the compound.
-
Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision energy.
General Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Mount the KBr pellet in the sample holder, place it in the spectrometer, and acquire the sample spectrum.
Visualizations
References
- 1. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. growingscience.com [growingscience.com]
- 4. mse.washington.edu [mse.washington.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
enhancing the stability of 1-(4-Nitrophenyl)-1h-tetrazole under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with 1-(4-Nitrophenyl)-1H-tetrazole (NPT). Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Synthesis and Purification
Q1: I am having trouble synthesizing this compound. What are some common issues and how can I troubleshoot them?
A1: Common challenges in the synthesis of 1-aryl-1H-tetrazoles like NPT often relate to reaction conditions and the purity of starting materials. Here are some troubleshooting tips:
-
Incomplete Reaction: If you observe a low yield of NPT, consider the following:
-
Reaction Time and Temperature: The reaction of p-nitroaniline with sodium azide and an orthoformate requires sufficient time and temperature to proceed to completion. Ensure you are following a reliable protocol. While specific conditions for NPT are not extensively published, typical syntheses for similar compounds may require heating for several hours.[1][2]
-
Purity of Reagents: Ensure your p-nitroaniline, sodium azide, and triethyl orthoformate are of high purity. Impurities can interfere with the reaction.
-
Acid Catalyst: Some procedures for tetrazole synthesis utilize an acid catalyst. If your reaction is sluggish, the addition of a catalytic amount of a Lewis or Brønsted acid might be beneficial. However, be cautious as this can also promote side reactions.
-
-
Side Reactions: The formation of unwanted byproducts is a common issue.
-
Isomer Formation: Depending on the synthetic route, there is a possibility of forming the 2-(4-nitrophenyl)-2H-tetrazole isomer. Purification by recrystallization is often necessary to isolate the desired 1-substituted isomer.
-
Decomposition: NPT is thermally sensitive. Avoid excessive heating during the reaction and work-up to prevent decomposition. The tetrazole ring can decompose exothermically at elevated temperatures (typically between 190-240°C for phenyl tetrazoles), releasing nitrogen gas.
-
-
Work-up and Isolation:
-
Precipitation: NPT is generally insoluble in water. The product can often be precipitated by pouring the reaction mixture into cold water.
-
Purification: Recrystallization is the most common method for purifying NPT. Solvents such as ethanol or a mixture of hexane and ethyl acetate can be effective.[3] The choice of solvent will depend on the impurities present.
-
Q2: What is a reliable method for purifying crude this compound?
A2: Recrystallization is the recommended method for purifying NPT. The goal is to find a solvent that dissolves NPT at an elevated temperature but in which it is sparingly soluble at room temperature or below.
-
Solvent Selection: Common solvents for recrystallizing aromatic compounds include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/hexane.[3] You may need to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific impurities.
-
General Recrystallization Protocol:
-
Dissolve the crude NPT in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
2. Stability and Storage
Q3: How stable is this compound under typical experimental conditions?
A3: this compound is a high-nitrogen compound and should be handled with care due to its potential for energetic decomposition. Its stability is influenced by temperature, light, and pH.
-
Thermal Stability: NPT is thermally sensitive. Phenyl tetrazoles, as a class, are known to decompose exothermically at temperatures between 190°C and 240°C. This decomposition involves the release of nitrogen gas (N₂) and the formation of an isonitrile. Therefore, it is crucial to avoid high temperatures during storage and experiments.
-
Photostability: Nitrophenyl compounds can be sensitive to light. While specific photostability data for NPT is limited, it is recommended to protect it from light to prevent potential photodegradation.[4] Store the compound in amber vials or in the dark.
-
pH Stability: The stability of tetrazoles can be pH-dependent. Strong acidic or basic conditions may promote hydrolysis or other degradation pathways. It is advisable to maintain a near-neutral pH unless the experimental protocol requires otherwise.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability and integrity of NPT, follow these storage guidelines:
-
Temperature: Store in a cool, dry place.[4][5] Refrigeration is often recommended for energetic compounds.
-
Light: Protect from light by storing in an amber, tightly sealed container or in a dark location.[4][5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent potential oxidative degradation.
-
Container: Use a tightly sealed container to prevent moisture absorption.[4][5]
3. Handling and Safety
Q5: What are the primary safety hazards associated with this compound and how should I handle it safely?
A5: As a high-nitrogen, energetic compound, NPT presents several potential hazards. Adherence to strict safety protocols is essential.
-
Primary Hazards:
-
Explosive Decomposition: The main hazard is the potential for rapid and explosive decomposition upon heating, shock, or friction.[6]
-
Flammability: Tetrazole compounds are often flammable solids.[7]
-
Toxicity: While specific toxicity data for NPT is limited, it is prudent to handle it as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.[4][7]
-
-
Safe Handling Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6][7]
-
Ventilation: Handle NPT in a well-ventilated fume hood to avoid inhalation of dust or decomposition products.[4]
-
Avoid Ignition Sources: Keep NPT away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Prevent Shock and Friction: Handle the compound gently. Avoid grinding or subjecting it to mechanical shock.[5]
-
Small Quantities: Whenever possible, work with the smallest practical quantities of the material.
-
Disposal: Dispose of NPT and any contaminated materials according to your institution's hazardous waste disposal procedures for energetic compounds. Do not dispose of it in regular trash or down the drain.[8]
-
4. Analytical Characterization
Q6: How can I assess the purity of my this compound sample?
A6: Several analytical techniques can be used to determine the purity of NPT and to identify any impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful method for assessing the purity of NPT. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable for this compound due to the presence of the nitrophenyl chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of NPT and help identify any impurities.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of NPT. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to analyze for volatile impurities or thermal decomposition products. However, care must be taken with the GC inlet temperature to avoid on-instrument decomposition.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar 1-aryl-1H-tetrazoles and should be optimized for your specific laboratory conditions.[2]
Materials:
-
4-Nitroaniline
-
Triethyl orthoformate
-
Sodium azide (Caution: Highly toxic and can form explosive compounds)
-
Glacial acetic acid (optional, as catalyst)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in DMF.
-
Add triethyl orthoformate to the solution.
-
Carefully add sodium azide in small portions. (Caution: Handle sodium azide with extreme care in a fume hood).
-
If using a catalyst, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture with stirring. The optimal temperature and time will need to be determined experimentally, but a starting point could be 80-100°C for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified this compound under vacuum.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14213-11-7 | [9][10] |
| Molecular Formula | C₇H₅N₅O₂ | [9][10] |
| Molecular Weight | 191.15 g/mol | [9][10] |
| Appearance | Crystalline solid | |
| Melting Point | Not available | |
| Solubility | Insoluble in water, soluble in DMSO |
Visualizations
References
- 1. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C7H5N5O2 | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Tetrazole, 1-(4-nitrophenyl)- [webbook.nist.gov]
Technical Support Center: Electrochemical Studies of 1-(4-Nitrophenyl)-1H-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrochemical analysis of 1-(4-Nitrophenyl)-1H-tetrazole.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected primary electrochemical behavior of this compound?
A1: The primary electrochemical process observed for this compound is the irreversible reduction of the para-substituted nitro group (-NO₂) on the phenyl ring. This is a common characteristic of nitroaromatic compounds. The reduction can proceed in multiple steps, typically forming a nitro radical anion in aprotic media, which may be followed by further reduction to nitroso and hydroxylamine intermediates, and ultimately to the corresponding amine.[1][2] The tetrazole ring itself is generally electrochemically stable under these conditions but may influence the reduction potential of the nitro group and contribute to adsorption phenomena on the electrode surface.[3]
Q2: What are the typical solvents and supporting electrolytes used for this type of analysis?
A2: Aprotic polar solvents are commonly employed to study the electrochemical reduction of nitroaromatic compounds. Dimethyl sulfoxide (DMSO) is a suitable choice due to its wide electrochemical window and ability to dissolve this compound.[4][5][6] A common supporting electrolyte is 0.1 M tetrabutylammonium tetrafluoroborate (TBATFB) or tetrabutylammonium perchlorate (TBAP), which provides the necessary conductivity for the solution.
Q3: What are the key parameters to control in a cyclic voltammetry (CV) experiment for this compound?
A3: For a successful CV experiment, you should carefully control the following:
-
Potential Range: The potential window should be set to capture the reduction peak of the nitro group. A typical starting point would be scanning from 0 V to a negative potential, for instance, -1.5 V vs. a reference electrode like Ag/AgCl.
-
Scan Rate (ν): Varying the scan rate (e.g., from 20 mV/s to 200 mV/s) can provide insights into the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).
-
Analyte Concentration: A concentration in the range of 1-5 mM is generally recommended.
-
Solution Purity: Ensure the solvent and supporting electrolyte are of high purity and free from water and oxygen, as these can interfere with the measurements. Deaerating the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes before the experiment is crucial.
Q4: My CV peaks are decreasing with each scan. What could be the cause?
A4: A decrease in peak current over successive scans is a common sign of electrode passivation or fouling.[7][8] This can be caused by the adsorption of the analyte or its reduction products onto the working electrode surface.[9] To address this, you may need to polish the solid working electrode between experiments.
Q5: I am not seeing any peaks in my voltammogram. What should I check?
A5: If you do not observe any peaks, consider the following troubleshooting steps:
-
Check all connections: Ensure the working, reference, and counter electrodes are properly connected to the potentiostat.
-
Verify electrode immersion: Make sure all three electrodes are sufficiently immersed in the electrolyte solution.
-
Reference electrode functionality: A clogged or dry reference electrode frit can interrupt the circuit. Check for air bubbles near the frit and ensure it is properly filled.[1]
-
Analyte concentration and stability: Confirm that the analyte is dissolved and stable in the chosen solvent.
-
Potential window: You may need to expand the potential window to more negative values to observe the reduction peak.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy Signal | - Poor electrical connections- High solution resistance- External electrical interference | - Check and secure all electrode connections.- Ensure the reference electrode tip is close to the working electrode.- Use a Faraday cage to shield the setup from external noise. |
| Distorted or Irregular Peak Shapes | - High solution resistance- Electrode surface contamination or passivation- Uncompensated resistance (iR drop) | - Move the reference electrode closer to the working electrode.- Polish the working electrode before each experiment.- Use the iR compensation feature on your potentiostat if available. |
| Shifting Peak Potentials Between Scans | - Reference electrode instability- Changes in the solution (e.g., pH, temperature)- Electrode surface modification | - Check the reference electrode for proper filling and ensure the frit is not clogged.- Allow the solution to reach thermal equilibrium and use a buffered solution if pH sensitivity is suspected.- Polish the working electrode. |
| Irreversible Peak for a Reversible Process | - Fast follow-up chemical reaction- Slow electron transfer kinetics | - Increase the scan rate to outpace the chemical reaction.- Use a different working electrode material that may have faster kinetics. |
| Low Peak Current | - Low analyte concentration- Incomplete deaeration (oxygen reduction interferes)- Electrode passivation | - Verify the concentration of your analyte solution.- Purge the solution with inert gas for a longer duration.- Clean and polish the working electrode. |
Section 3: Experimental Protocols
Preparation of the Analyte Solution
-
Solvent and Electrolyte: Use electrochemical grade DMSO as the solvent and 0.1 M TBATFB as the supporting electrolyte.
-
Analyte Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution with the DMSO/TBATFB electrolyte to achieve the desired final analyte concentration (e.g., 1 mM).
-
Deaeration: Transfer the working solution to the electrochemical cell and purge with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
Cyclic Voltammetry (CV) Measurement
-
Electrode Preparation:
-
Working Electrode (e.g., Glassy Carbon): Polish the electrode surface with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then with the solvent (DMSO), and dry completely.
-
Reference Electrode (e.g., Ag/AgCl): Ensure the electrode is filled with the appropriate solution and the frit is not blocked.
-
Counter Electrode (e.g., Platinum Wire): Clean the electrode by rinsing with solvent.
-
-
Electrochemical Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the deaerated analyte solution.
-
Potentiostat Setup:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential, switching potential, and final potential to define the scan range (e.g., initial at 0 V, switching at -1.5 V).
-
Set the scan rate (e.g., 100 mV/s).
-
-
Data Acquisition: Run the cyclic voltammetry experiment and record the voltammogram.
Section 4: Quantitative Data Summary
The following table summarizes typical electrochemical parameters for p-nitrophenyl compounds, which can be used as an estimate for this compound. Note that exact values will depend on the specific experimental conditions.
| Parameter | Symbol | Typical Value Range | Notes |
| Reduction Peak Potential | Epc | -0.9 to -1.2 V (vs. Ag/AgCl in aprotic media) | This corresponds to the reduction of the nitro group. The potential can be influenced by the tetrazole moiety and the solvent system.[10] |
| Number of Electrons Transferred | n | 1 (for the initial reduction to a radical anion) | In aprotic media, the first reduction is typically a one-electron process. Further reduction steps can occur at more negative potentials.[2] |
| Diffusion Coefficient | D | 10-6 to 10-5 cm²/s | This is a typical range for small organic molecules in common organic solvents. |
Section 5: Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of electrode passivation during oxidation of a nitroxide radical relevant for flow battery applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. jetir.org [jetir.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
strategies to improve the regioselectivity in the synthesis of substituted tetrazoles
Technical Support Center: Regioselectivity in Substituted Tetrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals overcome common challenges in controlling the regioselectivity of substituted tetrazole synthesis.
Part 1: Troubleshooting N-Alkylation Regioselectivity (N1 vs. N2 Isomers)
The alkylation of a 5-substituted-1H-tetrazole can lead to a mixture of two regioisomers: the N1- and N2-substituted products. The desired isomer often depends on the specific application, as their physicochemical and biological properties can differ significantly. Control over this selectivity is a common experimental challenge.
Frequently Asked Questions (FAQs)
Question 1: I am getting a mixture of N1 and N2 alkylated tetrazoles. How can I selectively favor the N2 isomer?
Answer: Achieving N2 selectivity often involves modulating the reaction conditions to favor alkylation at the more nucleophilic N2 position. Several strategies have proven effective:
-
Phase-Transfer Catalysis (PTC): This is a robust and widely used method for favoring N2 alkylation.[1][2] PTC facilitates the reaction between reagents in different phases (e.g., a solid or aqueous base and an organic solvent).[3] Tetrabutylammonium bromide (TBAB) is a common and effective catalyst for this purpose. The mechanism involves the formation of an ion pair between the catalyst and the tetrazolate anion, which then reacts in the organic phase.[2]
-
Mechanochemistry: Recent studies have shown that mechanochemical methods, such as ball milling, can enhance selectivity for N2 regioisomers. The choice of a liquid-assisted grinding auxiliary is crucial and can significantly influence the regioisomeric ratio.[4]
-
Catalyst-Controlled Arylation: For N2-arylation, using specific catalysts like aluminum triflate (Al(OTf)₃) with diazo compounds can provide high regioselectivity for the N2 product under mild, carbene-free conditions.[5][6]
-
Diazotization of Aliphatic Amines: A method involving the diazotization of aliphatic amines can be used to generate a transient alkylating agent, which preferentially forms the 2,5-disubstituted tetrazole.[5][7]
Question 2: My goal is the N1-substituted isomer. What conditions should I use?
Answer: Selective synthesis of the N1 isomer often requires conditions that favor reaction at the less sterically hindered N1 position or exploit thermodynamic control.
-
Strongly Basic, Anhydrous Conditions: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) typically favors the formation of the N1-alkylated product. This is often considered the thermodynamic product.[8]
-
Chelation Control: For certain substrates, the choice of cation can direct N1 selectivity. For example, with indazoles (an analogous system), the use of NaH can lead to a tight ion pair between the sodium cation and the N2 nitrogen, sterically hindering attack at N2 and directing the alkylating agent to the N1 position.[8] A similar principle can be applied to tetrazoles depending on the C5 substituent.
Workflow for Choosing an N-Alkylation Strategy
Caption: Decision workflow for selecting an N-alkylation strategy.
Quantitative Data: N-Alkylation Regioselectivity
| Target | Method | Substrate (Example) | Alkylating Agent | Conditions | N2:N1 Ratio | Yield (%) | Reference |
| N2 | Phase-Transfer Catalysis | 4-chloro-6-methylquinolin-2(1H)-one derivative | Allyl Bromide | K₂CO₃, TBAB, DMF | N1 selective* | 76 | |
| N2 | Diazotization | 5-Phenyl-1H-tetrazole | Isopropylamine | NaNO₂, AcOH | >95:5 | 85 | [7] |
| N2 | Mechanochemistry | 5-(4-chlorophenyl)-1H-tetrazole | 2-bromoacetophenone | K₂CO₃ (LAG) | 91:9 | 98 | [4] |
| N2 | Lewis Acid Catalysis | 5-Phenyl-1H-tetrazole | Ethyl 2-aryldiazoacetate | Al(OTf)₃, DCE, 50°C | >99:1 | 92 | [6] |
| N1 | Strong Base | 5-Methoxy-1H-indazole | Benzyl Bromide | NaH, THF | 1: >19 | 96 | [8] |
*Note: While PTC generally favors N2 for tetrazoles, in this specific quinolinone system, it was N1 selective, highlighting the importance of substrate structure.
Experimental Protocol: N2-Selective Alkylation via Phase-Transfer Catalysis (PTC)
This protocol is a general representation for the N-alkylation of a substituted tetrazole using PTC, favoring the N2 isomer.
Materials:
-
5-Substituted-1H-tetrazole (1.0 eq)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 5-substituted-1H-tetrazole, potassium carbonate, and TBAB.
-
Add the organic solvent (e.g., MeCN) to create a slurry.
-
Begin vigorous stirring and add the alkylating agent dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
-
Characterize the isolated isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioisomeric ratio.
Part 2: Troubleshooting [3+2] Cycloaddition Regioselectivity (1,4- vs. 1,5-Isomers)
The [3+2] cycloaddition of nitriles and azides is a fundamental method for synthesizing the tetrazole core.[9][10] However, this reaction can produce two different regioisomers: the 1,4- and 1,5-disubstituted tetrazoles (if a substituted azide is used) or the 5-substituted-1H-tetrazole. Controlling this selectivity is key.
Frequently Asked Questions (FAQs)
Question 3: My [3+2] cycloaddition reaction between a nitrile and sodium azide is slow and low-yielding. How can I improve it?
Answer: The cycloaddition between nitriles and azides often has a high activation barrier.[10] Catalysis is essential for achieving good yields under milder conditions.
-
Use a Lewis or Brønsted Acid Catalyst: Activating the nitrile group is key. Lewis acids like zinc, copper, or cobalt complexes coordinate to the nitrile nitrogen, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the azide.[9][11][12] Brønsted acids like ammonium chloride can also be effective.[12]
-
Optimize Solvent and Temperature: Solvents like DMF or DMSO are commonly used. Heating is often required, but the use of an effective catalyst can significantly lower the necessary temperature.[12]
Question 4: How can I control the regioselectivity to favor the 1,5-disubstituted tetrazole in reactions involving organic azides and nitriles?
Answer: The synthesis of 1,5-disubstituted tetrazoles is a common objective. Regiocontrol is influenced by the electronics of the reactants and the reaction mechanism.
-
Ugi-Azide Reaction: Multi-component reactions, such as the Ugi-azide reaction, are highly effective for the one-pot synthesis of 1,5-disubstituted tetrazoles.[13][14] This reaction combines an aldehyde, an amine, an isocyanide, and an azide source (like TMSN₃).[14]
-
Phase-Transfer Catalysis: Methods using imidoylbenzotriazoles and sodium azide under PTC conditions have been developed for the efficient synthesis of 1,5-disubstituted tetrazoles at room temperature.[15]
Mechanism: Lewis Acid Catalysis in [3+2] Cycloaddition
Caption: Lewis acid activation of a nitrile for tetrazole synthesis.
Quantitative Data: Catalytic [3+2] Cycloaddition
| Catalyst | Nitrile Substrate | Azide Source | Conditions | Yield (%) | Reference |
| Co(II) Complex (1 mol%) | Benzonitrile | NaN₃ | MeOH, reflux, 24h | 96 | [11][16] |
| Co(II) Complex (1 mol%) | Acetonitrile | NaN₃ | MeOH, reflux, 24h | 92 | [11][16] |
| ZnBr₂ (10 mol%) | Benzonitrile | TMSN₃ | Toluene, 110°C, 12h | ~75 | [12] |
| NH₄Cl | Benzonitrile | NaN₃ | DMF, 120°C, 24h | 22 | [12] |
*Note: Yields are highly dependent on the specific catalyst and conditions. Lewis acids like zinc or cobalt generally show higher efficacy than Brønsted acids like NH₄Cl.[11][12][16]
Experimental Protocol: Cobalt-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles
This protocol is adapted from a reported procedure for the efficient synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition.[11][16]
Materials:
-
Organic nitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Cobalt(II) catalyst complex (e.g., --INVALID-LINK--₂) (0.01 mmol, 1 mol%)
-
Methanol (MeOH) (3 mL)
Procedure:
-
In a reaction tube, combine the organic nitrile, sodium azide, and the cobalt(II) catalyst.
-
Add methanol as the solvent.
-
Seal the tube and place the mixture in a preheated oil bath at reflux temperature (approx. 65-70°C).
-
Stir the reaction for the required time (typically 24 hours), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture by adding 1 M HCl solution dropwise until the pH is approximately 2-3. This protonates the tetrazolate and precipitates the product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization if necessary.
-
Confirm the structure of the 5-substituted-1H-tetrazole by spectroscopic methods.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. iajpr.com [iajpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 6. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Azide Reagents in Tetrazole Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the explosive hazards associated with azide reagents in tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary explosive hazards associated with azide reagents like sodium azide?
A1: Both inorganic and organic azides are energy-rich molecules that can be sensitive to heat, shock, friction, and light, leading to explosive decomposition.[1][2][3][4][5][6][7][8] The primary hazards include:
-
Thermal Instability: Sodium azide decomposes violently when heated above 275°C.[9] Organic azides also decompose upon heating, with their stability generally decreasing with a lower carbon-to-nitrogen ratio.[3][10]
-
Shock and Friction Sensitivity: Heavy metal azides, which can form unintentionally, are notoriously shock-sensitive and can detonate with minimal energy input.[4][9] Organic azides can also be sensitive to shock and friction.[3]
-
Formation of Highly Explosive Compounds:
-
Hydrazoic Acid (HN₃): Formed when azides react with acids, hydrazoic acid is a highly toxic, volatile, and explosive liquid.[4][8][9]
-
Heavy Metal Azides: Contact with heavy metals such as lead, copper, mercury, silver, and zinc can form highly unstable and explosive metal azide salts. This is a critical concern for storage, handling (e.g., using metal spatulas), and disposal in plumbing systems.[3][4][8][9]
-
Azidoalkanes: Reaction with halogenated solvents like dichloromethane or chloroform can produce extremely unstable diazidomethane and triazidomethane.[4][5]
-
Q2: How can I assess the stability of an organic azide I plan to synthesize or use?
A2: The stability of an organic azide is crucial for safe handling. Two common guidelines to assess stability are:
-
Carbon-to-Nitrogen (C/N) Ratio: The ratio of carbon and oxygen atoms to nitrogen atoms can be a useful indicator. A higher ratio generally implies greater stability.[4][10]
-
(NC + NO) / NN ≥ 3: Generally considered relatively stable.
-
1 < (NC + NO) / NN < 3: May be isolable but should be handled with extreme caution and stored at low temperatures.
-
(NC + NO) / NN ≤ 1: Potentially highly unstable and should ideally be generated and used in situ without isolation.
-
-
Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like azide) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[3]
Q3: What are the immediate signs of a potentially hazardous situation during a tetrazole synthesis with azides?
A3: Be vigilant for the following signs, which may indicate an uncontrolled reaction or the formation of hazardous species:
-
Unexpected Gas Evolution: Rapid and uncontrolled gas evolution could indicate rapid decomposition.
-
Sudden Temperature Increase (Exotherm): A rapid rise in temperature that is difficult to control can lead to a runaway reaction and explosion.
-
Color Changes: While expected in many reactions, sudden and dramatic color changes not described in the procedure should be treated with caution.
-
Precipitate Formation: The formation of an unexpected solid could indicate the creation of insoluble and potentially explosive metal azides.
-
Difficulty in Stirring: A sudden increase in viscosity or solidification of the reaction mixture can lead to localized superheating and explosive decomposition.[11]
Q4: Are there safer alternatives to using sodium azide for tetrazole synthesis?
A4: Yes, due to the inherent hazards of azides, several alternative methods have been developed:
-
Azide-Free Syntheses: One notable example is the use of diformylhydrazine, which reacts with aryl diazonium salts under aqueous conditions to form 1-aryl-1H-tetrazoles, avoiding the use of azides altogether.[12]
-
In Situ Generation of Hydrazoic Acid: While still using an azide source, continuous-flow microreactors allow for the in-situ generation and immediate consumption of small amounts of hydrazoic acid, significantly minimizing the risk of accumulation and explosion.[13]
-
Use of Less Hazardous Azide Reagents: Trimethylsilyl azide (TMSN₃) is sometimes used as a safer alternative to hydrazoic acid, as it can generate it in situ in a more controlled manner.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction is sluggish or not proceeding to completion. | 1. Insufficient activation of the nitrile. 2. Low reaction temperature. 3. Poor solubility of sodium azide. | 1. Ensure the appropriate Lewis or Brønsted acid catalyst is used and is of good quality. 2. Cautiously and gradually increase the temperature, monitoring for any signs of an uncontrolled exotherm. 3. Consider using a phase-transfer catalyst or a solvent system that better solubilizes sodium azide. |
| A solid precipitate forms unexpectedly. | Formation of insoluble and potentially explosive heavy metal azides from contact with metal surfaces or impurities. | IMMEDIATE ACTION: Do not scrape or scratch the solid. Cautiously and remotely stop the reaction (e.g., remove from heat). Consult with your institution's environmental health and safety (EHS) department for guidance on handling and disposal. |
| The reaction mixture is turning dark or charring. | Localized overheating or decomposition of starting materials or products. | Immediately reduce the temperature. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. If the situation does not resolve, quench the reaction carefully. |
| Gas evolution is more rapid than expected. | The reaction is proceeding too quickly due to a higher than intended temperature or concentration. | Immediately cool the reaction vessel in an ice bath to slow down the reaction rate. Ensure the reaction is being conducted in a well-ventilated fume hood. |
Quantitative Data on Azide Hazards
The following tables summarize key quantitative data related to the explosive properties of common azides. This data should be used for risk assessment and to inform the design of safer experimental procedures.
Table 1: Thermal Stability of Selected Azide Compounds
| Compound | Formula | Decomposition Temperature (°C) | Notes |
| Sodium Azide | NaN₃ | > 275[9] | Decomposes violently. |
| Rubidium Azide | RbN₃ | 395 (explodes)[15] | Very sensitive to mechanical shock.[15] |
| Lead Azide | Pb(N₃)₂ | ~340 (explodes) | Highly shock-sensitive primary explosive. |
| Silver Azide | AgN₃ | 273 (ignites)[16] | Highly shock-sensitive.[16] |
| Phenyl Azide | C₆H₅N₃ | Explodes on heating | |
| Benzyl Azide | C₆H₅CH₂N₃ | Explodes on heating | |
| Trimethylsilyl Azide | (CH₃)₃SiN₃ | Boils at 95-97°C | Generally considered safer than HN₃ but still requires careful handling. |
Table 2: Shock Sensitivity of Selected Azide Compounds
| Compound | Impact Sensitivity (Bruceton H₅₀, cm) | Notes |
| Lead Azide (dextrinated) | 12-15[16] | Highly sensitive to impact and friction.[16] |
| Silver Azide | 12-16[16] | Comparable sensitivity to lead azide.[16] |
| Rubidium Azide | - | Impact sensitivity comparable to TNT.[15] |
Table 3: Detonation Properties of Selected Compounds
| Compound | Density (g/cm³) | Detonation Velocity (m/s) |
| Lead Azide | 4.71 | 5,300 |
| β-FTT (an organic azide) | 1.967 | 9,587[17] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles using Sodium Azide (Batch Process - For Educational Purposes Only, Extreme Caution Advised)
Disclaimer: This protocol is for informational purposes and highlights necessary safety precautions. Researchers should always consult peer-reviewed literature for specific procedures tailored to their substrate and perform a thorough risk assessment before any experiment.
-
Risk Assessment: Before starting, conduct a thorough risk assessment identifying all potential hazards and outlining control measures.
-
Setup: Assemble the reaction apparatus in a certified chemical fume hood, behind a blast shield. Use glassware free of any scratches or cracks. Employ a non-metallic stirrer (e.g., Teflon-coated) and avoid any contact of the reaction mixture with metal parts.
-
Reagent Handling:
-
Reaction:
-
To a solution of the nitrile in a suitable solvent (e.g., DMF, toluene), add the activating agent (e.g., triethylamine hydrochloride).
-
Slowly and in portions, add sodium azide to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to the desired temperature using a well-controlled heating mantle and a temperature probe. Never heat the reaction above the decomposition temperature of any component.
-
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Work-up and Quenching:
-
Cool the reaction mixture to room temperature.
-
Crucially, any unreacted azide must be quenched before work-up. A common method is the slow, portion-wise addition of a freshly prepared solution of sodium nitrite, followed by the careful, dropwise addition of a dilute acid (e.g., 2M HCl) until the solution is acidic and gas evolution ceases. This procedure must be performed in a fume hood as toxic nitrogen oxides are evolved.
-
-
Isolation: After confirming the complete quenching of azide, proceed with the standard work-up procedure to isolate the tetrazole product.
Protocol 2: Quenching and Disposal of Azide Waste
-
Quenching Excess Azide in Reaction Mixtures:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite (a 40% excess is recommended).
-
While maintaining the low temperature and with vigorous stirring, slowly add a dilute acid (e.g., 20% sulfuric acid) dropwise.[18] The order of addition is critical to avoid the formation of hydrazoic acid.[18]
-
Continue the addition until gas evolution (NO and N₂) ceases and the solution tests acidic with pH paper.
-
To confirm the complete destruction of azide, test a drop of the solution with starch-iodide paper; a blue color indicates the presence of excess nitrite and complete azide decomposition.
-
-
Disposal:
-
Never pour azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive heavy metal azides.[9]
-
All quenched reaction mixtures and azide-containing waste should be collected in a designated, properly labeled waste container.
-
Contact your institution's EHS department for proper disposal procedures.
-
Visualizations
Caption: Risk assessment workflow for safe azide synthesis.
Caption: Thermal decomposition of sodium azide.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ucd.ie [ucd.ie]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. uakron.edu [uakron.edu]
- 8. rsc.org [rsc.org]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. books.rsc.org [books.rsc.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rubidium azide - Wikipedia [en.wikipedia.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Introducing Azide into Fully Nitrated Systems: Charge Mutations toward Advanced Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.unm.edu [chemistry.unm.edu]
Technical Support Center: Optimization of Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-substituted 1H-tetrazoles. Our aim is to help you overcome common experimental challenges and optimize your catalytic systems for improved yields, shorter reaction times, and enhanced safety.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 5-substituted 1H-tetrazoles through the catalytic [3+2] cycloaddition of nitriles and azides.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired tetrazole product. What are the potential causes and how can I resolve this?
A: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity or Insufficient Loading: The chosen catalyst may not be active enough for your specific substrate or the catalyst loading might be too low.
-
Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). If that fails, consider switching to a different catalyst system. For instance, while zinc salts are commonly used, copper or cobalt complexes have shown high efficiency for a broad range of nitriles.[1][2][3][4] Heterogeneous catalysts like CoY zeolite or nano-TiCl₄.SiO₂ can also be effective and offer easier separation.[5][6]
-
-
Poor Solvent Choice: The solvent plays a crucial role in the reaction's success.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.
-
Reagent Quality: The purity of nitriles and the azide source can significantly impact the reaction outcome.
-
Solution: Ensure you are using high-purity reagents. Contaminants in the nitrile or partially decomposed sodium azide can inhibit the catalyst or lead to side reactions.
-
-
Presence of Water (for moisture-sensitive catalysts): Some catalytic systems are sensitive to moisture.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Long Reaction Times
Q: The reaction is proceeding, but it takes an excessively long time to reach completion. How can I shorten the reaction time?
A: Long reaction times can hinder productivity. Several strategies can be employed to accelerate the synthesis.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The catalyst may have low turnover frequency for your specific substrate.
-
Solution: Switch to a more active catalyst. For example, certain copper or cobalt-based nanocatalysts have demonstrated the ability to produce high yields in as little as 8-44 minutes.[9]
-
-
Low Reaction Temperature: The reaction kinetics are likely slow at lower temperatures.
-
Solution: Increase the reaction temperature. As a general rule, reaction rates double for every 10 °C increase in temperature. Microwave heating is a particularly effective method for significantly reducing reaction times.[1]
-
-
Inadequate Mixing: In heterogeneous catalysis, poor mixing can limit the interaction between the reactants and the catalyst surface.
-
Solution: Ensure vigorous stirring throughout the reaction to maximize contact between the solid catalyst and the reactants in the liquid phase.
-
Issue 3: Formation of Side Products and Purification Difficulties
Q: I am observing significant side product formation, which complicates the purification of my target tetrazole. What could be the cause and how can I improve the selectivity?
A: Side product formation is often related to the reaction conditions and the stability of the reactants or products.
Potential Causes & Solutions:
-
Decomposition of Reactants or Products: At high temperatures, the tetrazole product or the nitrile starting material may decompose.[10]
-
Solution: Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal decomposition. Using a more active catalyst that allows for lower reaction temperatures can be beneficial.
-
-
Reaction with Solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions.
-
Use of Hazardous Reagents: Traditional methods using hydrazoic acid can be dangerous and lead to unwanted byproducts.[7]
-
Solution: Opt for safer azide sources like sodium azide in combination with a catalyst. This approach avoids the generation of highly explosive and toxic hydrazoic acid.[7]
-
-
Catalyst Leaching (for heterogeneous catalysts): If the metal from a solid-supported catalyst leaches into the solution, it can lead to homogeneous catalysis and potentially different side reactions.
-
Solution: Perform a hot filtration test to check for catalyst leaching. If leaching is significant, consider a more robust heterogeneous catalyst.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of 5-substituted 1H-tetrazoles?
A1: A wide variety of catalysts have been developed for this synthesis. They can be broadly categorized as:
-
Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are classic and widely used catalysts.[1][7] Other Lewis acids like AlCl₃ and BF₃·OEt₂ have also been employed.[7]
-
Transition Metal Complexes and Salts: Copper (e.g., CuSO₄·5H₂O, Cu₂O), cobalt, iron, and palladium-based catalysts are highly effective.[2][3][4][7]
-
Heterogeneous Catalysts: These include zeolites (e.g., CoY), metal oxides (e.g., ZnO), silica-supported acids (e.g., silica sulfuric acid), and various nanocatalysts which offer advantages in terms of recovery and reusability.[2][5][7][9]
-
Organocatalysts: Amine salts, such as triethylammonium chloride, have been shown to catalyze the reaction effectively.[1][11]
Q2: How do I choose the best catalyst for my specific nitrile substrate?
A2: The choice of catalyst can depend on the electronic and steric properties of the nitrile.
-
Electron-rich nitriles: These substrates are generally more reactive. A less active, cheaper catalyst like a zinc salt might be sufficient.
-
Electron-poor and sterically hindered nitriles: These often require more active catalysts, such as certain copper or cobalt complexes, or higher reaction temperatures to achieve good yields.[1] It is often beneficial to consult the literature for catalysts that have been successfully applied to similar substrates.
Q3: What are the key safety precautions to consider during tetrazole synthesis?
A3: Safety is paramount in tetrazole synthesis.
-
Azide Handling: Sodium azide is highly toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses). Avoid contact with acids, as this generates highly toxic and explosive hydrazoic acid (HN₃).[7]
-
Heavy Metals: When using catalysts containing heavy metals, be aware of their toxicity and handle them appropriately.
-
High Temperatures and Pressures: When using microwave reactors or sealed vessels at high temperatures, ensure the equipment is properly rated and maintained to prevent explosions. Continuous flow reactors can offer a safer alternative for high-temperature reactions by minimizing the reaction volume.[12]
-
Product Stability: Some tetrazoles can be thermally unstable.[10] Use caution when heating the final product.
Q4: Can heterogeneous catalysts be reused?
A4: Yes, one of the main advantages of heterogeneous catalysts is their potential for recovery and reuse. Many studies report successful recycling of catalysts for several runs without a significant loss of activity.[2][9][13] The catalyst is typically separated from the reaction mixture by filtration or, in the case of magnetic nanocatalysts, by using an external magnet.[2][13]
Data Presentation
Table 1: Comparison of Various Catalytic Systems for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | DMF | - | - | 40 | [4] |
| CuSO₄·5H₂O | 2 | DMF | - | 0.5 - 5 | >90 | [4] |
| CoY Zeolite | 20 mg | DMF | 120 | 14 | 95 | [5] |
| Silica Sulfuric Acid | 0.05 g | DMF | Reflux | 5 | 92 | [7] |
| Co(II)-complex | 1 | DMSO | 110 | 12 | 99 | [3] |
| Co-Ni/Fe₃O₄@MMSHS | - | - | - | 0.13 - 0.73 | up to 98 | [9] |
| nano-TiCl₄.SiO₂ | 0.1 g | DMF | Reflux | 2 | 90 | [6] |
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using a Co(II)-complex Catalyst [3]
-
To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (1.2 mmol), and the Co(II) complex catalyst (1.0 mol %).
-
Add DMSO (6 mL) as the solvent.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Treat the mixture with dilute HCl (1N, 10 mL).
-
The product can then be isolated and purified by standard methods such as filtration and recrystallization or column chromatography.
General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using a Heterogeneous Silica Sulfuric Acid Catalyst [7]
-
In a reaction vessel, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g).
-
Add DMF (5 mL) as the solvent.
-
Reflux the mixture for the time specified in the optimization studies (typically 5 hours).
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid acid catalyst and wash it.
-
Evaporate the filtrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Workflow for optimizing catalytic synthesis of 5-substituted 1H-tetrazoles.
Caption: Decision tree for troubleshooting low product yield in tetrazole synthesis.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Nitrophenyl)-1H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-nitrophenyl)-1H-tetrazole scaffold is a key pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in further drug discovery and development efforts.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial strains. The introduction of different substituents allows for the modulation of their antimicrobial potency.
Comparative Antimicrobial Data
A study by Szulczyk et al. investigated a series of 1H-tetrazol-5-amine derivatives, including a compound with a 1-(4-nitrophenyl) substituent, for their antimicrobial activity. The data presented below summarizes the minimum inhibitory concentrations (MIC) of these compounds against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound ID | R Group (at position 5) | S. aureus ATCC 29213 (MIC µg/mL) | S. epidermidis ATCC 12228 (MIC µg/mL) | E. coli ATCC 25922 (MIC µg/mL) | P. aeruginosa ATCC 27853 (MIC µg/mL) |
| Compound 4 | 4,5,6,7-tetramethyl-3a,7a-dihydro-1H-isoindol-2(3H)-yl | >256 | >256 | >256 | >256 |
| Reference 1 | (adamantan-1-yl)amino | 1.6 | 0.8 | 6.4 | 12.8 |
| Reference 2 | 4-(tert-butyl)phenylamino | 3.2 | 1.6 | 12.8 | 25.6 |
Data synthesized from Szulczyk et al. While compound 4 itself, a derivative of this compound, showed low activity in this specific study, the broader class of tetrazoles demonstrates significant antimicrobial potential, as shown by the reference compounds from the same study.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method following standard protocols.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) and incubated. Colonies are then suspended in a saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain the final inoculum concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of some tetrazole derivatives has been attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.
comparing the efficacy of 1-(4-Nitrophenyl)-1h-tetrazole as a corrosion inhibitor with other inhibitors
A comprehensive guide for researchers and material scientists on the performance of 1-(4-Nitrophenyl)-1h-tetrazole relative to other established corrosion inhibitors, supported by experimental data.
In the ongoing effort to mitigate the costly and destructive effects of corrosion, researchers are continually exploring novel compounds that can effectively protect metallic surfaces. One such compound of interest is this compound. This guide provides a comparative analysis of its efficacy as a corrosion inhibitor against other widely used inhibitors, namely benzotriazole and tolyltriazole. The comparison is based on quantitative data from various experimental studies.
Performance Comparison of Corrosion Inhibitors
The inhibition efficiency of a compound is a key metric for its performance. The following tables summarize the inhibition efficiencies of this compound and other inhibitors under different experimental conditions.
Table 1: Inhibition Efficiency of 1-(4-Nitrophenyl)-5-amino-1H-tetrazole on 316L Stainless Steel in 0.5 M H₂SO₄ [1]
| Inhibitor Concentration (mol/L) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 28.32 | - |
| 1 x 10⁻⁵ | 11.89 | 58.0 |
| 2 x 10⁻⁵ | 8.21 | 71.0 |
| 5 x 10⁻⁵ | 4.52 | 84.0 |
| 1 x 10⁻⁴ | 2.55 | 91.0 |
Table 2: Inhibition Efficiency of Benzotriazole on Copper in Various Environments [2]
| Environment | Inhibitor Concentration | Inhibition Efficiency (%) |
| Distilled Water | 0.12 g/L | 100 |
| Acetic Acid | 0.12 g/L | 99 |
| Nitric Acid | 0.12 g/L | 91 |
| Sulfuric Acid | 0.12 g/L | 86 |
| Sodium Chloride | 0.12 g/L | 90 |
Table 3: Inhibition Efficiency of Tolyltriazole on Mild Steel in 0.5 M HCl [3][4]
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
| 0.01 | 75 |
| 0.03 | 83 |
| 0.05 | 88 |
| 0.07 | 91 |
It is important to note that a direct comparison is challenging due to the differing experimental conditions (metal substrate, corrosive medium, and inhibitor concentration). However, the data indicates that this compound and its derivatives exhibit high inhibition efficiencies, comparable to those of established inhibitors like benzotriazole and tolyltriazole.[1][2][3][4]
Experimental Protocols
The data presented in this guide is derived from standard electrochemical and weight loss techniques used to evaluate corrosion inhibitor performance.
Potentiodynamic Polarization
This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential in a corrosive solution.
-
Working Electrode: The metal sample to be tested (e.g., 316L stainless steel, mild steel).
-
Reference Electrode: A standard electrode with a stable and known potential (e.g., Saturated Calomel Electrode - SCE).
-
Counter Electrode: An inert material, such as platinum, to complete the electrical circuit.
-
Procedure: The potential of the working electrode is scanned in both the anodic (positive) and cathodic (negative) directions from its open circuit potential. The resulting current is measured.
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
-
Procedure: A small amplitude AC voltage signal of varying frequency is applied to the working electrode at its corrosion potential. The resulting AC current is measured.
-
Data Analysis: The impedance data is often represented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot in the presence of an inhibitor indicates an increase in the charge transfer resistance and, consequently, a higher inhibition efficiency. The inhibition efficiency can be calculated from the charge transfer resistance (R_ct) values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
Weight Loss Method
This is a traditional and straightforward method for determining corrosion rates.
-
Procedure: A pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. After the immersion period, the coupon is removed, cleaned to remove any corrosion products, and re-weighed.
-
Data Analysis: The weight loss is used to calculate the corrosion rate. The inhibition efficiency is calculated as: IE% = [(W_uninhibited - W_inhibited) / W_uninhibited] * 100 where W is the weight loss of the metal coupon.
Visualizing the Process
To better understand the experimental workflow and the mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Nitrophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC and UV-Vis Spectrophotometry for the Analysis of 1-(4-Nitrophenyl)-1H-tetrazole.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of this compound. While no direct cross-validation studies for this specific analyte are readily available in published literature, this document outlines the experimental protocols and expected performance characteristics based on established analytical principles and data from structurally related compounds.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, formulation development, and quality control. The two most common analytical techniques for such organic compounds are HPLC and UV-Vis spectrophotometry. This guide presents a comparative overview of these two methods, detailing their respective experimental procedures and validation parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar aromatic compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry Method
This method provides a simpler and faster approach for the quantification of this compound, leveraging its ultraviolet absorbance.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Method Parameters:
-
Solvent (Diluent): Methanol
-
Wavelength of Maximum Absorbance (λmax): Approximately 270 nm (This should be experimentally determined by scanning a dilute solution of this compound from 200 to 400 nm).
-
Blank: Methanol
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 20 µg/mL by diluting with methanol.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.
-
Ensure the final absorbance reading is within the linear range of the instrument (typically 0.2 to 0.8).
Data Presentation: Comparison of Validation Parameters
The following table summarizes the expected performance characteristics of the HPLC and UV-Vis spectrophotometry methods for the analysis of this compound, based on typical validation results for similar analytical procedures.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry |
| Specificity/Selectivity | High (Separates analyte from impurities) | Low (Prone to interference from other absorbing species) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | Wide (e.g., 1 - 100 µg/mL) | Narrow (e.g., 1 - 20 µg/mL) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantitation (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Robustness | Moderate (Sensitive to mobile phase, flow rate) | High (Less sensitive to minor changes) |
| Analysis Time per Sample | ~10 minutes | ~2 minutes |
| Cost per Analysis | Higher (Solvents, column) | Lower |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.
Logical workflow for the cross-validation of analytical methods.
Experimental workflow for comparative analysis.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analysis.
-
HPLC is the superior method when high accuracy, precision, and specificity are required, especially for the analysis of complex samples where impurities or degradation products may be present. It is the recommended method for regulatory submissions and quality control of final products.
-
UV-Vis spectrophotometry offers a rapid and cost-effective alternative for routine analysis of pure samples or for in-process controls where high throughput is more critical than high specificity. Its simplicity makes it a valuable tool for quick checks and preliminary assessments.
For a comprehensive understanding of the analytical behavior of this compound, it is recommended to perform a full validation of both methods as outlined and conduct a direct comparative study using the same batches of material.
Navigating the Structure-Activity Landscape of 1-(4-Nitrophenyl)-1H-tetrazole Analogs: A Comparative Guide
A comprehensive structure-activity relationship (SAR) study dedicated specifically to 1-(4-Nitrophenyl)-1H-tetrazole analogs is not extensively documented in publicly available literature. However, by examining SAR trends of structurally related tetrazole-containing compounds and leveraging general principles of medicinal chemistry, we can construct a predictive guide for researchers engaged in the design and development of novel therapeutic agents based on this scaffold.
The this compound core represents a promising starting point for drug discovery. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] The nitrophenyl group, a common moiety in pharmacologically active compounds, can participate in various interactions with biological targets. This guide synthesizes available data on related compounds to provide a framework for understanding the potential SAR of this compound analogs.
Hypothetical Structure-Activity Relationships
Based on general principles observed in various studies of tetrazole derivatives, we can propose the following SAR hypotheses for this compound analogs. These hypotheses should be considered as starting points for a systematic exploration of the chemical space around this scaffold.
Modifications of the Phenyl Ring
Substituents on the phenyl ring are expected to significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| ortho | Electron-donating (e.g., -OCH₃, -CH₃) | May decrease activity | Potential for steric hindrance with the tetrazole ring, altering the overall conformation. |
| ortho | Electron-withdrawing (e.g., -Cl, -CF₃) | May increase or decrease activity | Can influence the pKa of the tetrazole ring and introduce new interactions (e.g., halogen bonding). |
| meta | Electron-donating or -withdrawing | Variable | Less likely to cause steric hindrance compared to the ortho position; electronic effects will be key. |
| para (relative to the tetrazole) | Replacement of the nitro group | Critical for activity | The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with other groups (e.g., -NH₂, -CN, -COOH) would drastically alter the molecule's properties and interactions. |
Modifications of the Tetrazole Ring
While the 1-substituted-1H-tetrazole is a common scaffold, modifications at the 5-position of the tetrazole ring can introduce new functionalities and interaction points.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| 5-position | Small alkyl or aryl groups | May increase activity | Can provide additional hydrophobic or aromatic interactions with the target protein. |
| 5-position | Hydrogen-bond donors/acceptors (e.g., -NH₂, -OH) | May increase activity | Can form specific hydrogen bonds with the active site of the target. |
| 5-position | Acidic or basic groups | Can modulate physicochemical properties | Will affect the overall charge and solubility of the compound, influencing its pharmacokinetic profile. |
Experimental Protocols for Evaluation
To validate the hypothesized SAR, a systematic biological evaluation of newly synthesized analogs is crucial. Below are general protocols for assessing common activities associated with tetrazole derivatives.
Antimicrobial Activity Screening
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans) should be used.
-
Broth Microdilution Method:
-
Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (standard antibiotic/antifungal) and negative (vehicle control) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Anticancer Activity Screening
Objective: To evaluate the cytotoxic effects of the synthesized analogs on various cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used.
-
MTT or SRB Assay:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized analogs for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution to the wells.
-
MTT is reduced by metabolically active cells to a purple formazan product, while SRB binds to total cellular protein.
-
Solubilize the formazan crystals (for MTT assay) or the bound SRB dye.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the structure-activity relationship-guided discovery of novel drug candidates based on the this compound scaffold.
Caption: A generalized workflow for the discovery and development of drug candidates from a lead scaffold.
Conclusion
References
The Tetrazole Ring as a Carboxylic Acid Bioisostere: A Comparative Analysis of 1-(4-Nitrophenyl)-1H-tetrazole and 4-Nitrobenzoic Acid
A comprehensive guide for researchers, scientists, and drug development professionals assessing the viability of the tetrazole ring as a bioisosteric replacement for the carboxylic acid moiety. This guide provides a detailed comparison of the physicochemical properties of 1-(4-Nitrophenyl)-1H-tetrazole and 4-nitrobenzoic acid, supported by experimental data and standardized protocols.
The strategic replacement of functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of lead compounds. The tetrazole ring has long been investigated as a suitable bioisostere for the carboxylic acid group, owing to their similar acidic nature and ability to participate in key biological interactions. This guide delves into a direct comparison of this compound and its carboxylic acid analogue, 4-nitrobenzoic acid, to provide a clear, data-driven assessment of their bioisosteric relationship.
Physicochemical Properties: A Head-to-Head Comparison
The acidity (pKa) and lipophilicity (logP) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Here, we present a comparative summary of these key parameters for this compound and 4-nitrobenzoic acid.
| Compound | Structure | pKa | logP | Data Source |
| 4-Nitrobenzoic Acid | 3.44[1] | 1.89[1] | Experimental | |
| This compound | Predicted: 1.89 ± 0.10 | Predicted: Not Available | Computational |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for the determination of pKa and logP are provided below.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added.
Materials:
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beakers
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl)
-
Compound of interest (e.g., 4-nitrobenzoic acid)
-
Deionized water
-
pH calibration buffers (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM concentration. For sparingly soluble compounds, a co-solvent may be used, and the pKa should be extrapolated to 0% co-solvent.
-
Titration Setup: Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar. If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with 0.1 M HCl. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.
-
Titration: Begin stirring the solution and immerse the pH electrode. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL) from the burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first or second derivative of the titration curve.
Determination of logP by the Shake-Flask Method
This classic method determines the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water.
Materials:
-
Separatory funnels or screw-cap test tubes
-
Mechanical shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Compound of interest
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for a sufficient time to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.
-
Partitioning: In a separatory funnel or test tube, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizing Experimental and Logical Workflows
To further clarify the experimental processes and the logic of bioisosteric assessment, the following diagrams are provided.
Caption: Workflow for assessing bioisosterism.
Signaling Pathway Context: Angiotensin II Receptor
Many drugs incorporating tetrazole as a carboxylic acid bioisostere, such as the antihypertensive agent losartan, target G protein-coupled receptors (GPCRs) like the angiotensin II type 1 (AT1) receptor. Understanding the signaling cascade is crucial for rational drug design.
Caption: Angiotensin II receptor signaling pathway.
References
A Comparative Guide to Computational Models for Predicting the Properties of 1-(4-Nitrophenyl)-1h-tetrazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Prediction Against Experimental Data
The accurate prediction of molecular properties is a cornerstone of modern chemical research and drug development. Computational models offer a rapid and cost-effective means to screen and characterize compounds, but their validity must be rigorously assessed against experimental data. This guide provides a detailed comparison of experimentally determined properties of 1-(4-Nitrophenyl)-1h-tetrazole with values predicted by common computational methods, offering a benchmark for the validation of these models.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative comparison between experimental findings and computational predictions for various properties of this compound.
| Property | Experimental Value | Computational Model | Predicted Value |
| Molecular Geometry | |||
| Bond Lengths (Å) | |||
| C1-N1 | 1.345(3) | DFT (B3LYP/cc-pVDZ) | 1.359 |
| N1-N2 | 1.325(3) | DFT (B3LYP/cc-pVDZ) | 1.332 |
| N2-N3 | 1.303(3) | DFT (B3LYP/cc-pVDZ) | 1.308 |
| N3-N4 | 1.330(3) | DFT (B3LYP/cc-pVDZ) | 1.338 |
| N4-C1 | 1.341(3) | DFT (B3LYP/cc-pVDZ) | 1.351 |
| Bond Angles (°) | |||
| C1-N1-N2 | 109.1(2) | DFT (B3LYP/cc-pVDZ) | 109.4 |
| N1-N2-N3 | 109.9(2) | DFT (B3LYP/cc-pVDZ) | 109.8 |
| N2-N3-N4 | 106.3(2) | DFT (B3LYP/cc-pVDZ) | 106.7 |
| N3-N4-C1 | 109.6(2) | DFT (B3LYP/cc-pVDZ) | 109.5 |
| N4-C1-N1 | 105.1(2) | DFT (B3LYP/cc-pVDZ) | 104.6 |
| Spectroscopic Properties | |||
| ¹H-NMR (ppm, DMSO-d₆) | |||
| H (tetrazole ring) | 9.85 (s, 1H) | DFT (B3LYP/6-311++G(d,p)) | Not reported |
| H (phenyl ring) | 8.45 (d, 2H) | DFT (B3LYP/6-311++G(d,p)) | Not reported |
| H (phenyl ring) | 8.15 (d, 2H) | DFT (B3LYP/6-311++G(d,p)) | Not reported |
| ¹³C-NMR (ppm, DMSO-d₆) | |||
| C (tetrazole ring) | 145.2 | DFT (B3LYP/6-311++G(d,p)) | Not reported |
| C (phenyl ring) | 148.1, 140.5, 125.4, 122.3 | DFT (B3LYP/6-311++G(d,p)) | Not reported |
| IR Spectroscopy (cm⁻¹) | |||
| C-H (aromatic) | 3121 | DFT (B3LYP/cc-pVDZ) | 3130-3100 |
| C=N, C=C (ring) | 1599, 1530, 1495 | DFT (B3LYP/cc-pVDZ) | 1600-1450 |
| NO₂ asymmetric stretch | 1530 | DFT (B3LYP/cc-pVDZ) | 1550-1500 |
| NO₂ symmetric stretch | 1352 | DFT (B3LYP/cc-pVDZ) | 1360-1320 |
| Thermal Properties | |||
| Decomposition Onset (°C) | 213 (DTA peak) | - | - |
| Enthalpy of Formation (kJ/mol) | 196.3 (DSC) | CBS-4M | 234.7 |
Experimental Protocols
A summary of the methodologies employed for the experimental determination of the properties of this compound is provided below.
Synthesis: this compound was synthesized by the reaction of 4-nitroaniline with sodium azide and triethyl orthoformate in acetic acid. The mixture was heated under reflux, and the resulting product was purified by recrystallization.
X-ray Crystallography: Single-crystal X-ray diffraction data were collected on a suitable crystal at room temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F².
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
IR Spectroscopy: Infrared spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
Thermal Analysis: Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) were performed to determine the thermal decomposition and enthalpy of formation. The analyses were carried out under a nitrogen atmosphere with a constant heating rate.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of computational models and the signaling pathway of the studied molecule.
Caption: A flowchart illustrating the process of validating computational models by comparing predicted data with experimental results.
Caption: A diagram showing the interconnectedness of the fundamental molecular properties of this compound.
comparative performance of different synthetic methodologies for 1-(4-Nitrophenyl)-1h-tetrazole
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. 1-(4-Nitrophenyl)-1h-tetrazole is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two prominent synthetic methodologies for its preparation, offering a comprehensive overview of their performance based on experimental data.
Comparative Performance of Synthetic Methodologies
The selection of a synthetic route is often a trade-off between yield, reaction time, safety, and the cost and availability of reagents. Below is a summary of the key performance indicators for two distinct methods for synthesizing this compound.
| Parameter | Methodology 1: One-Pot Cycloaddition | Methodology 2: Azide-Free Diazonium Coupling |
| Starting Material | 4-Nitroaniline | 4-Nitroaniline |
| Key Reagents | Triethyl orthoformate, Sodium azide | Sodium nitrite, Diformylhydrazine, Hydrochloric acid |
| Catalyst/Solvent | Acetic Acid or Ag/Sodium Borosilicate (ASBN) | Water, Sodium Carbonate |
| Reaction Time | 3 hours[1] | Not explicitly stated for this specific product, but generally involves sequential steps. |
| Temperature | 100 °C[1] | 0-5 °C for diazotization and coupling[2] |
| Yield | 87% (in Acetic Acid)[1] | 50% (for a similar analogue, after chromatography)[2] |
| Safety Profile | Utilizes sodium azide, which is explosive and toxic. | Avoids the use of hazardous azides, offering a safer alternative.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method.
Methodology 1: One-Pot Cycloaddition from 4-Nitroaniline
This widely used method involves the reaction of an aniline with triethyl orthoformate and sodium azide.[3][4] A specific protocol is as follows:
To a stirred solution of 3-fluoro-4-morpholinoaniline (a similar starting amine) in acetic acid, triethylorthoformate and sodium azide are added.[1] The reaction mixture is then heated to 100 °C for 3 hours.[1] After cooling, the product is extracted with an organic solvent, washed, dried, and concentrated to yield the desired 1-substituted-1H-tetrazole.[1] An alternative solvent-free approach utilizes a biosynthesized Ag/Sodium Borosilicate nanocomposite (ASBN) as a catalyst at 120 °C.[5][6]
Methodology 2: Azide-Free Synthesis via Diazonium Coupling
This method circumvents the use of hazardous azides by employing a diazonium salt intermediate.[2] The general procedure is as follows:
The starting aniline (e.g., 4-nitroaniline) is dissolved in an aqueous acidic solution and treated with a solution of sodium nitrite at a low temperature (0-5 °C) to form the corresponding diazonium salt.[2] In a separate reactor, diformylhydrazine is dissolved in an aqueous sodium carbonate solution and cooled.[2] The freshly prepared diazonium salt solution is then added to the diformylhydrazine solution, maintaining a low temperature to facilitate the coupling reaction and formation of the tetrazole.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic methodologies for this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. books.rsc.org [books.rsc.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Nitrophenyl-Containing Heterocyclic Derivatives Against Key Protein Targets
This guide provides a comparative overview of the molecular docking performance of a series of heterocyclic derivatives containing a 4-nitrophenyl moiety. The analysis focuses on their binding affinities to various protein targets implicated in microbial infections and cancer. The data presented is compiled from recent in-silico studies and aims to inform researchers, scientists, and drug development professionals on the potential of these compounds as therapeutic agents.
Data Presentation: A Comparative Look at Binding Affinities
The following table summarizes the binding energies of various nitrophenyl-containing heterocyclic derivatives against several key bacterial protein targets. Lower binding energy values indicate a higher predicted affinity of the compound for the protein's active site.
Table 1: Comparative Docking Scores (Binding Energy in kcal/mol) of Nitrophenyl-Containing Derivatives Against Bacterial Protein Targets
| Compound ID | Target Protein (PDB ID) | Staphylococcus aureus (2XCT) | Bacillus subtilis (1BAG) | Escherichia coli (1KZN) | Salmonella typhi (1QFE) |
| Molecule 3a | Pyrimidine Derivative | -12.3 | -9.5 | -11.4 | -10.8 |
| Molecule 2h | Thiazole Derivative | -9.8 | -8.5 | -9.1 | -9.2 |
| Molecule 2g | Thiazole Derivative | -9.3 | -7.9 | -8.9 | -8.7 |
| Molecule 2c | Thiazole Derivative | -9.2 | -7.8 | -8.6 | -8.5 |
| Molecule 1d | Pyrazole Derivative | -9.1 | -7.1 | -8.2 | -8.3 |
| Molecule 2d | Thiazole Derivative | -9.1 | -7.6 | -8.5 | -8.8 |
| Molecule 2e | Thiazole Derivative | -9.0 | -7.5 | -8.4 | -8.6 |
Data sourced from a study by S. M. Bhalekar et al. The compounds listed are complex heterocyclic derivatives containing a 4-nitrophenyl group.[1]
In a separate study, a tetrazole derivative featuring a 4-NO2-substituted phenyl moiety attached to a thiosemicarbazone (compound 1d) was investigated, though specific binding energy values for this compound were not detailed in the primary report. However, a related compound from the same study (compound 2b) demonstrated a strong binding affinity of -7.8 kcal/mol against its target protein (4OR7).[2]
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is derived from computational molecular docking studies. The general workflow for such studies is outlined below.
Molecular Docking Protocol:
-
Ligand and Protein Preparation:
-
The three-dimensional structures of the ligand molecules (the tetrazole derivatives) are generated and optimized using computational chemistry software. For instance, the structures can be drawn in a 2D chemical drawing tool and then converted to a 3D format and energy-minimized.
-
The 3D crystallographic structures of the target proteins are obtained from a protein structure database such as the Protein Data Bank (PDB).
-
The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
-
Binding Site Identification and Grid Generation:
-
The active site of the target protein is identified, often based on the location of a co-crystallized native ligand or through computational prediction algorithms.
-
A grid box is generated around the active site to define the search space for the docking algorithm.
-
-
Molecular Docking Simulation:
-
A docking software (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of the ligand within the protein's active site.[1] The ligands are typically treated as flexible, while the protein is kept rigid.[1]
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a defined scoring function, which estimates the binding free energy.
-
-
Analysis of Results:
-
The results are analyzed to identify the best binding poses and their corresponding binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of the binding affinity.
-
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a hypothetical enzymatic pathway by a tetrazole derivative.
Caption: The logical relationship between docking results and drug discovery potential.
References
Validation of 1-(4-Nitrophenyl)-1h-tetrazole as a PDE3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of 1-(4-Nitrophenyl)-1h-tetrazole as a potential inhibitor of Phosphodiesterase 3 (PDE3). Currently, there is no direct experimental data available in the public domain confirming the PDE3 inhibitory activity of this compound. However, the tetrazole chemical scaffold is present in known and experimental PDE3 inhibitors, suggesting that derivatives of this class, including this compound, warrant investigation.
This document outlines the necessary experimental framework for such a validation and compares the potential of tetrazole-based compounds with established PDE3 inhibitors. The data presented for tetrazole derivatives is based on published research on structurally related compounds to provide a benchmark for potential future studies on this compound.
Comparative Analysis of PDE3 Inhibitors
Phosphodiesterase 3 (PDE3) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Its inhibition leads to increased intracellular cAMP levels, resulting in vasodilation and increased cardiac contractility.[1][2] Clinically approved PDE3 inhibitors include cilostazol, used for intermittent claudication, and milrinone, used in the treatment of acute heart failure.[3]
The following table summarizes the inhibitory activity of established PDE3 inhibitors and representative tetrazole derivatives from scientific literature. This provides a baseline for evaluating the potential efficacy of novel compounds like this compound.
Table 1: Comparison of IC50 Values for various PDE3 Inhibitors
| Compound Class | Compound Name | PDE3A IC50 (µM) | PDE3B IC50 (µM) | Reference Compound |
| Bipyridine | Milrinone | 0.5 - 1.2 | - | Yes |
| Quinolinone | Cilostazol | 0.1 - 0.6 | - | Yes |
| Tetrazole Derivative | Compound 6d (a 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivative) | 0.24 ± 0.06 | 2.34 ± 0.13 | No |
| Tetrazole Hybrid | Novel Nucleobase/Tetrazole Hybrid | (Inhibitory effects reported to be higher than Cilostazol in some cases) | - | No |
| Subject of Validation | This compound | Data Not Available | Data Not Available | No |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Data for tetrazole derivatives are from published studies on similar but not identical compounds.[4][5]
Experimental Protocols for Validation
To validate this compound as a PDE3 inhibitor, a series of in vitro and cellular assays are required. The following protocols are standard methodologies used in the field.
In Vitro PDE3 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE3.
Objective: To determine the IC50 value of this compound for PDE3A and PDE3B.
Materials:
-
Recombinant human PDE3A and PDE3B enzymes
-
Cyclic Adenosine Monophosphate (cAMP) as the substrate
-
This compound (test compound)
-
Known PDE3 inhibitor (e.g., Milrinone or Cilostazol) as a positive control
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., commercially available PDE-Glo™ Phosphodiesterase Assay kit)[6]
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a microplate, add the PDE3 enzyme, assay buffer, and the test compound or control at various concentrations.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method. Luminescence-based assays are common.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assays for cAMP Measurement
These assays determine the effect of the test compound on intracellular cAMP levels in a relevant cell line.
Objective: To confirm that this compound increases intracellular cAMP levels by inhibiting PDE3 in a cellular context.
Materials:
-
A suitable cell line expressing PDE3 (e.g., human platelets, vascular smooth muscle cells, or a transfected cell line)
-
This compound
-
An adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA or HTRF-based assay)
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with an adenylyl cyclase activator to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other sensitive detection methods.
-
Analyze the data to determine the dose-dependent effect of the test compound on intracellular cAMP accumulation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PDE3 signaling pathway and a typical experimental workflow for validating a novel PDE3 inhibitor.
Caption: PDE3 Signaling Pathway and the hypothetical action of an inhibitor.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. The synthesis and biological evaluation of nucleobases/tetrazole hybrid compounds: A new class of phosphodiesterase type 3 (PDE3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(4-Nitrophenyl)-1H-tetrazole
For Immediate Reference by Laboratory and Chemical Handling Professionals
This guide provides detailed protocols for the proper disposal of 1-(4-Nitrophenyl)-1H-tetrazole, ensuring the safety of personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Flame-retardant lab coat
-
Chemical safety goggles and face shield
-
Appropriate chemical-resistant gloves
-
Respiratory protection if dust is generated
All operations should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[1]
II. Quantitative Hazard Data for Analogous Tetrazole Compounds
The following table summarizes the key hazards identified in the safety data sheets of structurally related tetrazole compounds. This data should be used as a precautionary guide for handling this compound.
| Hazard Classification | Compound Reference | GHS Hazard Statement(s) | Source |
| Flammability | 5-Phenyl-1H-tetrazole | H228: Flammable solid | [1] |
| 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole | H228: Flammable solid | [2] | |
| Acute Toxicity | 5-Phenyl-1H-tetrazole | H302: Harmful if swallowed | [1] |
| Skin Irritation | 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole | H315: Causes skin irritation | [2] |
| 5-(4-Nitrophenyl)-1H-tetrazole | H315: Causes skin irritation | [3] | |
| Eye Irritation | 1-(4-Hydroxyphenyl)-5-mercapto-1H-tetrazole | H319: Causes serious eye irritation | [2] |
| 5-(4-Nitrophenyl)-1H-tetrazole | H319: Causes serious eye irritation | [3] | |
| Respiratory Irritation | 5-(4-Nitrophenyl)-1H-tetrazole | H335: May cause respiratory irritation | [3] |
| Explosive Risk | 5-Phenyl-1H-tetrazole | Risk of explosion if heated under confinement | [1] |
| 1H-Tetrazole | H240: Heating may cause an explosion |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal facility.
Step 1: Segregation and Labeling
-
Isolate waste this compound from other chemical waste streams to prevent inadvertent reactions.
-
Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name, hazard pictograms (flammable, irritant, and potentially explosive), and the date of accumulation.
Step 2: On-site Neutralization (Expert Use Only)
-
For small quantities, it may be possible to dissolve the material in a combustible solvent, such as butanol or xylene, and incinerate it in a chemical incinerator equipped with an afterburner and a scrubber.[2] This procedure should only be performed by personnel with extensive experience in handling hazardous materials.
Step 3: Packaging for Transport
-
Ensure the waste container is securely closed and free from external contamination.
-
Place the primary container within a larger, robust secondary container with absorbent, non-reactive packing material.
Step 4: Arrange for Professional Disposal
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including its known and suspected hazards.
-
Retain all documentation related to the waste transfer and disposal for regulatory compliance.
Contaminated materials , such as gloves, weighing paper, and empty containers, should be triple-rinsed (if appropriate) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers should be punctured to prevent reuse and disposed of in accordance with local regulations, which may include incineration or a sanitary landfill.[4]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, carefully sweep up the solid material and place it into a designated hazardous waste container.[1] Avoid generating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate the area thoroughly.
V. Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Nitrophenyl)-1H-tetrazole
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(4-Nitrophenyl)-1H-tetrazole. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound presents significant explosive and potential toxicological hazards that demand rigorous operational protocols and meticulous disposal practices.
I. Hazard Analysis and Risk Assessment
This compound is a solid chemical that is classified as an explosive, with the potential to decompose violently upon heating. While comprehensive toxicological data is not fully available, compounds with nitrophenyl groups and tetrazole rings warrant cautious handling due to potential toxicity. The primary risks associated with this compound are accidental detonation from heat, shock, or friction, and exposure through inhalation or skin contact.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, which should be donned before entering the designated handling area and only removed after exiting and completing decontamination procedures.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Full-Face Shield | Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection from unexpected energetic events.[1] |
| Hands | Double Gloving: Inner Nitrile Gloves, Outer Neoprene or Heavy-Duty Nitrile Gloves | The inner nitrile gloves provide a primary barrier. The outer, more robust gloves offer enhanced chemical resistance and mechanical protection.[1] |
| Body | Flame-Resistant (FR) or Nomex® Laboratory Coat and Apron | An FR/Nomex® lab coat provides thermal protection in case of a flash fire. An apron adds a layer of chemical splash protection.[2] |
| Feet | Closed-toe, Chemical-Resistant Safety Shoes with Electrostatic Discharge (ESD) Properties | Protects feet from spills and falling objects. ESD footwear is crucial to prevent static discharge, a potential ignition source.[3] |
| Respiratory | N95 Respirator or Higher | To prevent inhalation of fine particles, especially when handling the powder outside of a contained system. A full-face respirator may be required for higher-risk procedures.[4][5] |
III. Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a designated and properly functioning chemical fume hood or a glove box to minimize exposure and contain any potential incidents.[1][6]
Preparation:
-
Designated Area: Cordon off the work area and post clear warning signs indicating the handling of an explosive compound.
-
Equipment Inspection: Ensure the fume hood or glove box has a current certification and is functioning correctly.
-
Grounding: All equipment, including spatulas, weigh boats, and balances, must be properly grounded to prevent static electricity buildup.[7][8]
-
Spill Kit: Have a spill kit rated for solid, reactive chemicals readily accessible.
-
Emergency Plan: Review the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Material Transfer: Use non-sparking tools (e.g., plastic or bronze-beryllium) for all transfers.[1] Avoid scraping or any action that could create friction or shock.
-
Weighing: If weighing the compound, do so on anti-static weigh paper or in a grounded container.
-
Solution Preparation: When dissolving the solid, add it slowly and in small increments to the solvent. Monitor for any signs of reaction, such as a temperature increase or gas evolution.
-
Heating: DO NOT heat this compound directly. If heating a solution containing the compound is necessary, use a remotely controlled heating mantle and a blast shield. Never heat the dry compound.
IV. Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent accidental detonation or environmental contamination.
Waste Collection:
-
Segregated Waste: All waste contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, labeled, and sealed waste container.
-
Desensitization: For larger quantities of the pure compound, it may need to be "wetted" or desensitized according to your institution's hazardous waste protocols before disposal. Consult with your Environmental Health and Safety (EHS) department for specific procedures.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Explosive," and the chemical name: "this compound."
Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with a suitable solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.
-
Equipment: Clean all non-disposable equipment thoroughly.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves and apron, followed by the face shield, goggles, and lab coat. The respirator should be removed last after leaving the work area.
V. Emergency Procedures
-
Spill: In the event of a small spill, carefully sweep the material with non-sparking tools into a labeled waste container. For a large spill, evacuate the area and contact your institution's EHS team immediately.
-
Fire: If a fire occurs, evacuate the area immediately and activate the fire alarm. Do not attempt to fight the fire unless you are trained to do so and it is safe.
-
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eyes: Flush eyes with water for at least 15 minutes at an eyewash station.[9]
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention in all cases of exposure.
-
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PPE for ATEX & Explosive Environments - Respirex International [respirex.com]
- 4. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
